Thalidomide-NH-amido-C2-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C17H19N5O5 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-(2-aminoethyl)-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide |
InChI |
InChI=1S/C17H19N5O5/c18-6-7-19-13(24)8-20-10-3-1-2-9-14(10)17(27)22(16(9)26)11-4-5-12(23)21-15(11)25/h1-3,11,20H,4-8,18H2,(H,19,24)(H,21,23,25) |
InChI Key |
ICFVWGDJVQUIGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC(=O)NCCN |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of a Pomalidomide-Aminoethylamide Derivative from 4-Aminophthalimide Precursors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic pathway for "Thalidomide-NH-amido-C2-NH2," a derivative of pomalidomide (B1683931), starting from precursors related to 4-aminophthalimide. The target molecule, more formally named N-(2-aminoethyl)-2-(4-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)acetamide, is a functionalized version of pomalidomide designed for potential applications in targeted protein degradation or as a linker for bioconjugation.
This document details the multi-step synthesis, including experimental protocols, quantitative data, and visualizations of the synthetic and relevant biological pathways.
Synthetic Strategy Overview
The synthesis of the target molecule is proposed as a three-part process:
-
Part I: Synthesis of the Pomalidomide Core. This section outlines the synthesis of pomalidomide (4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione) from 4-nitrophthalic anhydride (B1165640). This is a well-established route that begins with a commercially available starting material structurally related to 4-aminophthalimide.
-
Part II: Functionalization of the Pomalidomide Core. This part describes the selective acylation of the 4-amino group of pomalidomide with a protected amino acid linker.
-
Part III: Deprotection to Yield the Final Product. The final step involves the removal of the protecting group to furnish the free primary amine of the ethylamide side chain.
The overall synthetic workflow is depicted in the diagram below.
Caption: Overall workflow for the synthesis of the target molecule.
Experimental Protocols and Data
The synthesis of pomalidomide is achieved via a three-step process starting from 4-nitrophthalic anhydride.
Step 1: Synthesis of N-(4-nitrophthaloyl)-L-glutamine
-
Reaction: 4-Nitrophthalic anhydride is reacted with L-glutamine in a condensation reaction to form the corresponding phthaloyl derivative.
-
Protocol:
-
Suspend 4-nitrophthalic anhydride (1.0 eq) and L-glutamine (1.05 eq) in glacial acetic acid.
-
Heat the mixture to reflux (approximately 120 °C) for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-water and stir for 30 minutes to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Step 2: Synthesis of 4-Nitropomalidomide
-
Reaction: The glutamine derivative is cyclized to form the glutarimide (B196013) ring, yielding 4-nitropomalidomide.
-
Protocol:
-
To a solution of N-(4-nitrophthaloyl)-L-glutamine (1.0 eq) in a mixture of acetic anhydride and pyridine, add sodium acetate (B1210297) (0.2 eq).
-
Heat the mixture to 80-90 °C for 2-3 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into ice-water.
-
Filter the resulting precipitate, wash with water, and dry.
-
Step 3: Synthesis of Pomalidomide
-
Reaction: The nitro group of 4-nitropomalidomide is reduced to a primary amine to yield pomalidomide.
-
Protocol:
-
Suspend 4-nitropomalidomide (1.0 eq) in a suitable solvent such as methanol (B129727) or ethyl acetate.
-
Add Palladium on carbon (10% Pd/C, 0.05 eq) to the suspension.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain pomalidomide.
-
| Step | Reactants | Reagents/Solvents | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Nitrophthalic anhydride, L-glutamine | Glacial Acetic Acid | 120 | 4-6 | 85-95 |
| 2 | N-(4-nitrophthaloyl)-L-glutamine | Acetic Anhydride, Pyridine, NaOAc | 80-90 | 2-3 | 70-80 |
| 3 | 4-Nitropomalidomide | H₂, 10% Pd/C, Methanol | RT | 12-16 | 90-98 |
Table 1: Summary of reaction conditions and yields for the synthesis of pomalidomide.
Step 4: Synthesis of tert-butyl (2-((4-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)-2-oxoethyl)amino)carbamate
-
Reaction: Pomalidomide is coupled with N-Boc-glycine using a peptide coupling agent.
-
Protocol:
-
Dissolve pomalidomide (1.0 eq) and N-Boc-glycine (1.1 eq) in anhydrous dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1.2 eq) and a base like N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
-
| Step | Reactants | Reagents/Solvents | Temp (°C) | Time (h) | Yield (%) |
| 4 | Pomalidomide, N-Boc-glycine | HATU, DIPEA, DMF | RT | 12-18 | 60-75 |
Table 2: Summary of reaction conditions and yield for the functionalization of pomalidomide.
Step 5: Synthesis of N-(2-aminoethyl)-2-(4-(2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindolin-4-yl)amino)acetamide
-
Reaction: The tert-butoxycarbonyl (Boc) protecting group is removed under acidic conditions.
-
Protocol:
-
Dissolve the Boc-protected intermediate (1.0 eq) in dichloromethane (B109758) (DCM).
-
Add trifluoroacetic acid (TFA) (10-20 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Triturate the residue with diethyl ether to precipitate the TFA salt of the final product.
-
Filter the solid and wash with diethyl ether to obtain the pure product.
-
| Step | Reactant | Reagents/Solvents | Temp (°C) | Time (h) | Yield (%) |
| 5 | Boc-protected intermediate | TFA, DCM | 0 to RT | 1-2 | >95 |
Table 3: Summary of reaction conditions and yield for the final deprotection step.
Synthetic Pathway Diagram
The detailed multi-step synthetic pathway is illustrated below.
Caption: Detailed synthetic route to "this compound".
Biological Signaling Pathway of Pomalidomide
Pomalidomide exerts its therapeutic effects, particularly in multiple myeloma, by acting as a "molecular glue" that modulates the activity of the Cereblon (CRBN) E3 ubiquitin ligase complex.[1] This leads to the targeted degradation of specific proteins, resulting in both direct anti-tumor effects and immunomodulation.[2][]
Key aspects of the signaling pathway include:
-
Binding to Cereblon (CRBN): Pomalidomide binds to CRBN, which is the substrate receptor of the Cullin 4-RING E3 ubiquitin ligase (CRL4^CRBN^) complex.[4]
-
Neosubstrate Recruitment: This binding event alters the substrate specificity of CRBN, leading to the recruitment of proteins not normally targeted by this E3 ligase. Key neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[4][5]
-
Ubiquitination and Proteasomal Degradation: The recruited IKZF1 and IKZF3 are polyubiquitinated by the CRL4^CRBN^ complex and subsequently targeted for degradation by the proteasome.[6]
-
Downstream Effects: The degradation of IKZF1 and IKZF3 leads to:
-
Direct Anti-Myeloma Effects: Downregulation of key myeloma survival factors, including Interferon Regulatory Factor 4 (IRF4) and c-Myc, which induces apoptosis in myeloma cells.[7]
-
Immunomodulatory Effects: Increased production of interleukin-2 (B1167480) (IL-2) and interferon-gamma (IFN-γ), which enhances the activity of T cells and Natural Killer (NK) cells, leading to a more robust anti-tumor immune response.[8] Pomalidomide also inhibits the production of pro-inflammatory cytokines such as TNF-α.[8]
-
-
Anti-Angiogenic Effects: Pomalidomide has been shown to inhibit the formation of new blood vessels by downregulating vascular endothelial growth factor (VEGF).[2]
The signaling cascade is visualized in the diagram below.
Caption: Pomalidomide's mechanism of action via Cereblon E3 ligase modulation.
This guide provides a robust framework for the synthesis and understanding of a novel pomalidomide derivative. The detailed protocols and diagrams serve as a valuable resource for researchers in the fields of medicinal chemistry and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. What is the mechanism of Pomalidomide? [synapse.patsnap.com]
- 4. Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. researchgate.net [researchgate.net]
- 8. Molecular mechanism of action of immune-modulatory drugs thalidomide, lenalidomide and pomalidomide in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Chemical Landscape of a PROTAC Building Block: A Technical Guide to "Thalidomide-NH-amido-C2-NH2"
For Researchers, Scientists, and Drug Development Professionals
Introduction
The molecule "Thalidomide-NH-amido-C2-NH2" represents a critical chemical entity within the rapidly advancing field of targeted protein degradation. It is not a standalone therapeutic agent but rather a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4] This technical guide provides an in-depth examination of the chemical properties, biological context, and experimental evaluation of this molecule, focusing on its core component, the thalidomide (B1683933) moiety, which serves as a potent recruiter of the Cereblon (CRBN) E3 ubiquitin ligase.[5][6][7]
PROTACs are heterobifunctional molecules designed to hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to eliminate specific proteins of interest.[4][8] They consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. "this compound" provides the E3 ligase-recruiting functionality and a linker attachment point for the synthesis of these targeted protein degraders.[1][2][3]
Core Chemical Properties
Thalidomide Moiety
The thalidomide structure is central to the function of this molecule, as it is responsible for binding to Cereblon, a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[6][7]
| Property | Value | Reference |
| Chemical Name | N-(2,6-dioxo-3-piperidinyl)phthalimide | [9] |
| Molecular Formula | C₁₃H₁₀N₂O₄ | |
| Molecular Weight | 258.23 g/mol | |
| Binding Target | Cereblon (CRBN) | [5][6] |
Linker: -NH-amido-C2-NH2
The "-NH-amido-C2-NH2" portion is a short, flexible linker with a terminal amine group. This amine serves as a reactive handle for conjugation to a ligand targeting a specific protein of interest, thus completing the PROTAC structure. The length and composition of the linker are critical for the productive formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase.[8]
Biological Activity and Mechanism of Action
The biological activity of any PROTAC synthesized from "this compound" is predicated on the interaction between the thalidomide moiety and Cereblon. Thalidomide and its analogs, such as lenalidomide (B1683929) and pomalidomide, are known as immunomodulatory drugs (IMiDs).[5] They function as "molecular glues," altering the substrate specificity of the CRL4-CRBN E3 ligase complex.[] This binding event leads to the recruitment and subsequent ubiquitination and proteasomal degradation of specific "neosubstrates" that are not typically targeted by this E3 ligase.[6][7]
In the context of a PROTAC, the "this compound" moiety recruits the CRBN E3 ligase to the target protein, facilitating its ubiquitination and degradation.
PROTAC Mechanism of Action
Caption: Workflow of targeted protein degradation by a thalidomide-based PROTAC.
Quantitative Binding Affinity Data
The binding affinity of the thalidomide core to Cereblon is a critical parameter for the efficacy of the resulting PROTAC. Below is a summary of reported binding constants for thalidomide and its key analogs. These values serve as a benchmark for the expected affinity of the "this compound" moiety.
| Compound | Assay Type | Dissociation Constant (K_D) / IC_50 | Reference |
| Thalidomide | Isothermal Titration Calorimetry (ITC) | ~250 nM | [6] |
| Lenalidomide | Isothermal Titration Calorimetry (ITC) | ~178 nM | [6] |
| Pomalidomide | Isothermal Titration Calorimetry (ITC) | ~157 nM | [6] |
| Iberdomide | Competitive Binding Assay | IC₅₀ of ~150 nM | [11] |
Note: Affinity values can vary depending on the specific experimental conditions, protein constructs, and assay methodology.
Experimental Protocols
The characterization of the binding interaction between thalidomide-based ligands and Cereblon is crucial for the development of effective PROTACs. The following are detailed methodologies for key experiments used to quantify this interaction.
Surface Plasmon Resonance (SPR)
Principle: SPR measures the real-time binding of an analyte (e.g., a thalidomide derivative) to a ligand (e.g., Cereblon) immobilized on a sensor surface. This allows for the determination of association (k_on) and dissociation (k_off) rates, from which the dissociation constant (K_D) can be calculated.[12]
Methodology:
-
Immobilization: Recombinant Cereblon (often the Thalidomide-Binding Domain, TBD) is immobilized on the surface of a sensor chip.
-
Binding: A solution containing the thalidomide derivative at various concentrations is flowed over the chip surface, allowing it to bind to the immobilized CRBN.
-
Detection: The change in the SPR signal is monitored in real-time to measure the association of the compound.
-
Dissociation: A buffer solution is flowed over the chip to measure the dissociation of the compound from CRBN.
-
Data Analysis: The association and dissociation curves are fitted to a kinetic model to determine k_on, k_off, and K_D.
Surface Plasmon Resonance (SPR) Workflow
Caption: A simplified workflow for determining binding kinetics using SPR.
Fluorescence Resonance Energy Transfer (FRET) Assay
Principle: FRET is a distance-dependent interaction between two fluorophores. A competitive FRET assay can be used to determine the binding affinity of a test compound.
Methodology:
-
Reaction Mixture: Purified Cereblon is incubated with a fluorescently labeled reporter ligand that is known to bind to the thalidomide-binding site.
-
Competition: The test compound ("this compound" or a derivative) is added at increasing concentrations. The test compound displaces the fluorescent reporter ligand from the CRBN binding pocket.
-
Detection: The change in the FRET signal is measured using a plate reader.
-
Data Analysis: The change in the FRET signal is plotted against the concentration of the test compound to determine the IC_50 or K_i value.[12]
Competitive Elution Assay
Principle: This is a qualitative or semi-quantitative method to assess binding by observing the ability of a test compound to elute Cereblon from affinity beads.[12]
Methodology:
-
Immobilization: A thalidomide analog is immobilized on affinity beads.
-
Binding: A cell lysate containing Cereblon is passed over these beads, allowing CRBN to bind.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The beads are incubated with a buffer containing the test compound at a specific concentration.
-
Analysis: The eluate is analyzed by Western blot or other protein detection methods to determine if the test compound successfully eluted CRBN, indicating competitive binding.
Signaling Pathways
The downstream effects of engaging the CRL4-CRBN complex with a thalidomide-based PROTAC are the ubiquitination and degradation of the target protein. This leads to a loss of the target protein's function, which can impact various signaling pathways depending on the identity of the target. For instance, if the target protein is a kinase involved in a cancer-promoting pathway, its degradation would lead to the downregulation of that pathway.
General Downstream Signaling Impact
Caption: Logical flow of a PROTAC's impact on a target-regulated signaling pathway.
Conclusion
"this compound" is a valuable chemical tool for the construction of PROTACs. Its thalidomide core provides a well-characterized and potent handle for recruiting the Cereblon E3 ubiquitin ligase. Understanding the chemical properties, binding affinities, and experimental methodologies associated with the thalidomide-Cereblon interaction is paramount for the rational design and development of novel protein degraders. This guide provides a foundational overview for researchers embarking on the synthesis and evaluation of PROTACs utilizing this important E3 ligase ligand.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PROTACs | DC Chemicals [dcchemicals.com]
- 3. Cas No.2763827-10-5 — TargetMol Chemicals [targetmol.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. Cereblon E3 ligase modulator - Wikipedia [en.wikipedia.org]
- 6. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Thalidomide | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. benchchem.com [benchchem.com]
Structural Analysis of Thalidomide-NH-amido-C2-NH2: A Technical Guide for Drug Development Professionals
Introduction: Thalidomide-NH-amido-C2-NH2 is a synthetic E3 ligase ligand-linker conjugate, a crucial component in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2] This molecule incorporates the core thalidomide (B1683933) structure, which serves as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, connected to a short C2 amine linker.[1] PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the ubiquitination and subsequent degradation of that protein by the proteasome.[2] This guide provides a comprehensive structural and functional analysis of this compound, including its mechanism of action, binding interactions with Cereblon, and detailed experimental protocols for its characterization.
Core Structure and Function
Thalidomide and its analogs, known as immunomodulatory drugs (IMiDs), function as "molecular glues" by binding to Cereblon, a component of the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[3][4] This binding event alters the substrate specificity of the CRL4-CRBN complex, leading to the recruitment and degradation of "neosubstrates" that are not typically targeted by this E3 ligase.[3][4] In the context of PROTACs, the thalidomide moiety of this compound serves to hijack the CRL4-CRBN complex, directing its protein degradation machinery towards a target protein of interest.
The chemical structure of this compound, with CAS Number 2763827-10-5, is characterized by the thalidomide core linked to an aminoethylamino-acetamide group.[1]
Quantitative Binding Affinity Data
| Compound | Dissociation Constant (Kd) / IC50 | Assay Method | Reference |
| Thalidomide | ~250 nM (Kd) | Not Specified | [5] |
| Lenalidomide (B1683929) | ~178 nM (Kd) | Not Specified | [5] |
| Pomalidomide | ~157 nM (Kd) | Not Specified | [5] |
| Lenalidomide | 1.5 µM (IC50) | TR-FRET | [6] |
| Pomalidomide | 1.2 µM (IC50) | TR-FRET | [6] |
Signaling Pathway and Mechanism of Action
This compound, as part of a PROTAC, facilitates the targeted degradation of a protein of interest (POI). The thalidomide moiety binds to Cereblon (CRBN), a substrate receptor of the CRL4 E3 ubiquitin ligase complex. This complex also includes Cullin-4 (CUL4), DDB1, and RBX1. The other end of the PROTAC binds to the POI. This induced proximity allows the E3 ligase to transfer ubiquitin (Ub) from an E2 ubiquitin-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Caption: PROTAC-Mediated Protein Degradation Pathway.
Experimental Protocols
Determining the binding affinity and kinetics of this compound to Cereblon is crucial for its validation as a PROTAC component. The following are detailed methodologies for key experiments.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon binding of a ligand to a protein, allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[7]
Principle: A solution of the ligand (this compound) is titrated into a solution containing the protein (Cereblon) in the sample cell of a calorimeter. The heat released or absorbed upon each injection is measured and plotted against the molar ratio of ligand to protein.
Methodology:
-
Sample Preparation:
-
Express and purify recombinant human Cereblon (CRBN), typically the thalidomide-binding domain (TBD).
-
Prepare a solution of CRBN at a concentration of 10-50 µM in a suitable buffer (e.g., PBS or HEPES).
-
Prepare a solution of this compound at a concentration 10-20 times that of the CRBN solution in the same buffer.
-
Thoroughly degas both solutions to prevent bubble formation during the experiment.
-
-
ITC Experiment:
-
Load the CRBN solution into the sample cell and the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the ligand solution into the sample cell.
-
Record the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat change peaks to obtain the heat released or absorbed per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
Caption: Isothermal Titration Calorimetry (ITC) Workflow.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that measures the binding of an analyte (this compound) to a ligand (Cereblon) immobilized on a sensor chip in real-time.[1][3]
Principle: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (Kd).
Methodology:
-
Ligand Immobilization:
-
Select a suitable sensor chip (e.g., CM5).
-
Immobilize recombinant Cereblon onto the sensor chip surface using standard amine coupling chemistry.
-
Deactivate any remaining active groups on the surface.
-
-
Analyte Binding:
-
Prepare a series of dilutions of this compound in running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of the analyte over the sensor surface at a constant flow rate.
-
Monitor the change in SPR signal (response units, RU) over time to measure association.
-
-
Dissociation and Regeneration:
-
After the association phase, flow running buffer over the chip to measure the dissociation of the analyte.
-
If necessary, inject a regeneration solution to remove any remaining bound analyte.
-
-
Data Analysis:
-
Subtract the reference surface signal from the active surface signal to obtain the specific binding sensorgram.
-
Fit the association and dissociation curves to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd.
-
Calculate the Kd (kd/ka).
-
Caption: Surface Plasmon Resonance (SPR) Workflow.
Homogeneous Time-Resolved Fluorescence (HTRF)
HTRF is a competitive binding assay that measures the displacement of a fluorescently labeled tracer from the protein by the test compound.[5]
Principle: The assay uses a fluorescently labeled thalidomide tracer that binds to a tagged Cereblon protein (e.g., GST-tagged or His-tagged). When a donor fluorophore on an antibody recognizing the tag and an acceptor fluorophore on the tracer are in close proximity due to binding, a FRET signal is generated. The test compound competes with the tracer for binding to Cereblon, leading to a decrease in the FRET signal.[8]
Methodology:
-
Reagent Preparation:
-
Prepare solutions of tagged recombinant human Cereblon, a fluorescently labeled thalidomide tracer, and a corresponding antibody labeled with a donor fluorophore.
-
Prepare a serial dilution of this compound.
-
-
Assay Procedure:
-
In a microplate, add the Cereblon protein, the donor-labeled antibody, and the acceptor-labeled tracer.
-
Add the different concentrations of this compound.
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Signal Detection:
-
Read the plate on an HTRF-compatible reader, measuring the fluorescence at the donor and acceptor emission wavelengths.
-
-
Data Analysis:
-
Calculate the HTRF ratio (Acceptor signal / Donor signal).
-
Plot the HTRF ratio against the concentration of the test compound.
-
Determine the IC50 value from the resulting competition curve, which can be converted to a Ki (inhibition constant).
-
Conclusion
This compound is a valuable tool in the development of PROTACs, enabling the targeted degradation of a wide range of proteins. While specific binding data for this molecule is not widely published, the established methodologies for characterizing the interaction of thalidomide analogs with Cereblon provide a clear path for its structural and functional analysis. The experimental protocols detailed in this guide offer a robust framework for researchers and drug development professionals to assess the binding affinity and kinetics of this and similar E3 ligase ligand-linker conjugates, facilitating the design and optimization of novel protein degraders.
References
- 1. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 4. revvity.com [revvity.com]
- 5. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]
- 6. US10816544B2 - Methods for measuring small molecule affinity to cereblon - Google Patents [patents.google.com]
- 7. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 8. HTRF Cereblon Binding Kit, 500 Assay Points | Revvity [revvity.co.jp]
An In-depth Technical Guide to Thalidomide-NH-amido-C2-NH2 for Inducing Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. At the forefront of this field is the development of Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules that hijack the cell's ubiquitin-proteasome system to induce the degradation of specific proteins of interest. "Thalidomide-NH-amido-C2-NH2" is a key building block in the synthesis of PROTACs, serving as a ligand for the E3 ubiquitin ligase Cereblon (CRBN) connected to a short linker with a terminal amine for conjugation to a target protein ligand.[1]
This technical guide provides a comprehensive overview of the principles, methodologies, and applications of PROTACs constructed using thalidomide-based CRBN ligands and short-chain linkers, typified by the "this compound" scaffold. While specific efficacy data for PROTACs utilizing this exact linker is not extensively published, this document will present representative data from closely analogous PROTACs to illustrate the expected outcomes and evaluation procedures.
Core Principle: PROTAC-Mediated Protein Degradation
PROTACs are comprised of three essential components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. Thalidomide (B1683933) and its analogs, such as lenalidomide (B1683929) and pomalidomide, are well-established ligands for the CRBN E3 ligase. By simultaneously binding to the POI and CRBN, the PROTAC facilitates the formation of a ternary complex. This induced proximity enables the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to the POI, marking it for recognition and degradation by the 26S proteasome. A key advantage of this approach is the catalytic nature of PROTACs; a single molecule can mediate the degradation of multiple target protein molecules.
Signaling Pathway and Mechanism of Action
The catalytic cycle of a thalidomide-based PROTAC involves several key steps, from the formation of the ternary complex to the eventual degradation of the target protein and release of the PROTAC molecule.
Figure 1: Catalytic cycle of a thalidomide-based PROTAC.
Data Presentation: Representative Degradation Efficacy
While specific data for PROTACs using "this compound" is limited in public literature, the following tables summarize representative quantitative data from published studies on PROTACs that utilize thalidomide or its analogs to recruit CRBN and feature short linkers. This data illustrates the typical efficacy parameters measured for these molecules.
Table 1: Degradation of Bruton's Tyrosine Kinase (BTK) by a CRBN-recruiting PROTAC
| Compound | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| SJF620 | BTK | Ramos | <10 | >95 | [2] |
DC50: Concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: Maximum percentage of target protein degradation achieved.
Table 2: Degradation of Ataxia Telangiectasia and RAD3-Related (ATR) Kinase by a Lenalidomide-based PROTAC
| Compound | Target Protein | Cell Line | % Degradation at 1 µM | Reference |
| 42i | ATR | Panc-1 | ~60% | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments involved in the synthesis and evaluation of thalidomide-based PROTACs.
Synthesis of a PROTAC using this compound
This protocol describes a general procedure for the amide coupling of "this compound" with a carboxylic acid-functionalized ligand for a protein of interest (POI-COOH).
Figure 2: General workflow for PROTAC synthesis.
Materials:
-
POI-COOH (1.0 equivalent)
-
This compound (1.1 equivalents)
-
HATU (1.2 equivalents)
-
DIPEA (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, Water
-
Preparative HPLC system
-
High-Resolution Mass Spectrometer (HRMS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Dissolve the POI-COOH in anhydrous DMF.
-
To this solution, add DIPEA, followed by HATU. Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.
-
In a separate vial, dissolve this compound in anhydrous DMF.
-
Add the this compound solution to the activated POI-COOH mixture.
-
Stir the reaction at room temperature and monitor its progress by LC-MS.
-
Once the reaction is complete, quench with water and extract the product with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative reverse-phase HPLC.
-
Confirm the identity and purity of the final PROTAC product by HRMS and NMR.
Western Blot for PROTAC-Induced Protein Degradation
This is the primary assay to quantify the degradation of the target protein in a cellular context.
Materials:
-
Cultured cells expressing the POI
-
PROTAC stock solution in DMSO
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and allow them to adhere. Treat the cells with a range of PROTAC concentrations (and a vehicle control, e.g., DMSO) for a predetermined time (e.g., 2, 4, 8, 16, or 24 hours).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and add Laemmli sample buffer. Boil the samples at 95°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane on an SDS-PAGE gel. Separate the proteins by electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection and Analysis: Apply the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax values.
Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol is used to provide evidence for the formation of the POI-PROTAC-CRBN ternary complex.
Figure 3: Workflow for Co-Immunoprecipitation.
Materials:
-
Cultured cells
-
PROTAC stock solution in DMSO
-
Co-IP lysis buffer (non-denaturing) with protease inhibitors
-
Primary antibody against the POI for immunoprecipitation
-
Protein A/G magnetic beads
-
Wash buffer
-
Elution buffer
-
Primary antibody against CRBN for Western blot detection
Procedure:
-
Cell Treatment and Lysis: Treat cells with the PROTAC or a vehicle control. Lyse the cells in a non-denaturing Co-IP lysis buffer to preserve protein-protein interactions.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the POI to form antibody-POI complexes.
-
Complex Capture: Add Protein A/G beads to the lysates to capture the antibody-POI complexes.
-
Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the captured proteins from the beads.
-
Western Blot Analysis: Analyze the eluted samples by Western blot, probing with an antibody against CRBN. An increased CRBN signal in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.
Conclusion
"this compound" represents a valuable chemical tool for the construction of PROTACs that recruit the CRBN E3 ubiquitin ligase. Its simple structure, featuring a reactive amine on a short alkyl linker, allows for straightforward conjugation to a wide variety of target protein ligands. While the efficacy of any given PROTAC is highly dependent on the specific target, ligand, and linker combination, the principles and protocols outlined in this guide provide a solid foundation for the design, synthesis, and evaluation of novel protein degraders. The representative data from analogous compounds highlight the potential for achieving potent and specific protein degradation with this class of molecules. Rigorous experimental validation, including quantitative degradation assays and confirmation of the mechanism of action, is crucial for the successful development of effective PROTAC-based therapeutics.
References
The Role of Thalidomide-based Linkers in Ternary Complex Formation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation and PROTACs
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that co-opts the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are at the forefront of TPD. These heterobifunctional molecules consist of two distinct ligands connected by a chemical linker: one binds to the protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity facilitates the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.
Thalidomide (B1683933) and its derivatives are a class of small molecules that bind to Cereblon (CRBN), a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.[1] This property makes them ideal for use as the E3 ligase-recruiting moiety in PROTAC design. The "Thalidomide-NH-amido-C2-NH2" molecule represents a pre-functionalized building block for PROTAC synthesis, providing the CRBN-binding thalidomide core and a short linker with a terminal amine for conjugation to a POI-binding ligand.
The Role of the Linker in Ternary Complex Formation
The linker is not merely a passive spacer but plays a critical role in the formation and stability of the ternary complex. Its length, rigidity, and chemical composition influence the orientation of the POI and E3 ligase, which in turn affects the efficiency of ubiquitination and subsequent degradation. Short linkers, such as the one in "this compound" and the representative PROTAC dBET1, can constrain the system and may lead to highly cooperative or, conversely, strained ternary complexes.
Quantitative Data for the Representative PROTAC: dBET1
The following tables summarize the quantitative data for the BRD4-degrader dBET1, which utilizes a thalidomide-based CRBN ligand. This data provides a benchmark for the expected performance of similar PROTACs.
Table 1: Binary and Ternary Complex Binding Affinities of dBET1
| Interaction | Assay | Kd (nM) | Reference |
| dBET1 <=> CRBN | Fluorescence Assay | 26.0 ± 2.1 | [2] |
| dBET1 <=> BRD4(BD1) | Not specified | Not specified | |
| dBET1 + BRD4(BD1) + CRBN-DDB1 | AlphaScreen | IC50: 7.21 | [3] |
Note: Direct Kd values for the ternary complex and cooperativity for dBET1 are not consistently reported in a single study. The AlphaScreen IC50 indicates the concentration of dBET1 required to induce 50% of the maximal ternary complex formation signal.
Table 2: Cellular Degradation Potency of dBET1 for BRD4
| Cell Line | Time Point | DC50 (nM) | Dmax (%) | Reference |
| MV4;11 (AML) | 5 hours | ~1000 | Not specified | [4] |
| MV4;11 (AML) | 24 hours | IC50 (proliferation): 140 | Not specified | [5] |
| Kasumi-1 (AML) | Not specified | IC50 (proliferation): 148.3 | Not specified | [6][7] |
| NB4 (AML) | Not specified | IC50 (proliferation): 335.7 | Not specified | [6][7] |
| THP-1 (AML) | Not specified | IC50 (proliferation): 355.1 | Not specified | [6][7] |
Note: DC50 is the concentration of the PROTAC required to achieve 50% degradation of the target protein. Dmax is the maximum percentage of degradation. Proliferation IC50 values are also included as a measure of cellular potency.
Signaling Pathways and Logical Relationships
The mechanism of action of a thalidomide-based PROTAC like dBET1 involves hijacking the CRL4-CRBN E3 ligase complex to induce the degradation of the target protein, BRD4. This leads to downstream effects, such as the downregulation of the oncogene c-MYC.[8]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the characterization of thalidomide-based PROTACs like dBET1.
Ternary Complex Formation Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex in vitro.[9][10]
Methodology:
-
Reagent Preparation:
-
Prepare solutions of GST-tagged BRD2(BD1), His-tagged CRBN(DDB1), Tb-anti-GST antibody, and AF488-anti-His antibody in a suitable assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.05% BSA).
-
Perform a serial dilution of the PROTAC (e.g., dBET1) in the assay buffer.
-
-
Assay Plate Setup (384-well format):
-
Add the assay components to the wells. Final concentrations for optimization may include 2 nM GST-BRD2(BD1), 8 nM His-CRBN(DDB1), 2 nM Tb-anti-GST, and 4 nM AF488-anti-His.[10]
-
Add the serially diluted PROTAC to the wells. Include a DMSO control.
-
-
Incubation:
-
Incubate the plate at room temperature for a defined period (e.g., 180 minutes) to allow for ternary complex formation and antibody binding. Protect the plate from light.[10]
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence. Excite the terbium donor at ~340 nm and measure the emission at both 490 nm (donor) and 520 nm (acceptor) after a time delay.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Emission at 520 nm / Emission at 490 nm).
-
Plot the TR-FRET ratio against the PROTAC concentration. A characteristic bell-shaped "hook effect" curve indicates ternary complex formation.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the kinetics (on- and off-rates) and affinity (KD) of binary and ternary complex formation in a label-free manner.[5][11][12]
Methodology:
-
Chip Preparation:
-
Immobilize a biotinylated E3 ligase complex (e.g., CRBN/DDB1) onto a streptavidin-coated sensor chip.
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC alone over the sensor chip surface to measure the binding to the E3 ligase.
-
Fit the resulting sensorgrams to a 1:1 binding model to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) for the binary PROTAC-E3 ligase interaction.
-
-
Ternary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC pre-incubated with a saturating concentration of the POI (e.g., BRD4) over the E3 ligase-coated surface.
-
Fit the sensorgrams to determine the kinetic parameters for the formation of the ternary complex.
-
-
Cooperativity Calculation:
-
Calculate the cooperativity factor (α) using the formula: α = KD (binary) / KD (ternary). An α > 1 indicates positive cooperativity, meaning the binding of the POI enhances the affinity of the PROTAC for the E3 ligase.[13]
-
Western Blot for In-Cell Protein Degradation
This is a standard method to quantify the reduction of a target protein in cells after treatment with a PROTAC.[14]
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., MV4;11) in multi-well plates and allow them to adhere.
-
Treat the cells with a serial dilution of the PROTAC (e.g., dBET1) for a specified time (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize the protein concentrations of all samples.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-vinculin) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
-
Conclusion
"this compound" and similar thalidomide-based linkers are integral components in the design of PROTACs that recruit the CRBN E3 ligase. The formation of a stable and productive ternary complex is paramount for efficient protein degradation. As illustrated by the representative PROTAC dBET1, a comprehensive understanding of the biophysical and cellular characteristics of these molecules requires a suite of quantitative assays. This guide provides the foundational knowledge and detailed protocols for researchers to design, synthesize, and evaluate novel thalidomide-based PROTACs for therapeutic and research applications.
References
- 1. Ligand-mediated protein degradation reveals functional conservation among sequence variants of the CUL4-type E3 ligase substrate receptor cereblon - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BindingDB PrimarySearch_ki [bindingdb.org]
- 3. benchchem.com [benchchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. Pathology & Oncology Research | A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells [por-journal.com]
- 6. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cytivalifesciences.com [cytivalifesciences.com]
- 8. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Degradation of Protein Kinases: Ternary Complex, Cooperativity, and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using "Thalidomide-NH-amido-C2-NH2"
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] "Thalidomide-NH-amido-C2-NH2" is a key building block in the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase, a widely used E3 ligase in PROTAC design.[3][4] This molecule incorporates the thalidomide (B1683933) moiety for CRBN binding and a short C2 amide linker with a terminal primary amine, which serves as a versatile handle for conjugation to a POI ligand.[3]
These application notes provide detailed protocols and supporting data for the use of "this compound" in the synthesis and evaluation of PROTACs.
Signaling Pathway of Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein (POI) and the CRBN E3 ubiquitin ligase complex. This proximity leads to the ubiquitination of the POI, marking it for degradation by the 26S proteasome.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Bond Formation
This protocol describes a general procedure for the amide coupling of "this compound" with a carboxylic acid-functionalized POI ligand.
Materials and Reagents:
-
"this compound" (or its hydrochloride salt)
-
Carboxylic acid-functionalized POI ligand
-
Amide coupling reagent (e.g., HATU, HBTU)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
Reaction vessel, magnetic stirrer, and inert atmosphere (Nitrogen or Argon)
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Reagent Preparation:
-
Dissolve the carboxylic acid-functionalized POI ligand (1.0 eq) in anhydrous DMF.
-
In a separate vial, dissolve "this compound" (1.1 eq) in anhydrous DMF. If using the hydrochloride salt, add 1.1 eq of DIPEA to neutralize.
-
Prepare a solution of the amide coupling reagent (e.g., HATU, 1.2 eq) in anhydrous DMF.
-
-
Reaction Setup:
-
To the solution of the POI ligand, add DIPEA (3.0 eq).
-
Add the coupling reagent solution to the POI ligand/DIPEA mixture and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the "this compound" solution to the activated POI ligand mixture.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
-
Reaction Monitoring:
-
Monitor the reaction progress by LC-MS or TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, dilute the mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized PROTAC using mass spectrometry and NMR.
-
Caption: General experimental workflow for PROTAC synthesis.
Protocol 2: Determination of Target Protein Degradation (DC50 and Dmax) by Western Blot
This protocol outlines the assessment of the degradation efficiency of a newly synthesized PROTAC in a cellular context.
Materials:
-
Cultured cells expressing the target protein
-
Complete cell culture medium
-
Synthesized PROTAC stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system and analysis software
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density and allow them to adhere overnight.
-
Treat cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and separate by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL substrate and an imaging system.
-
Strip the membrane (if necessary) and re-probe with the primary antibody for the loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the POI band intensity to the loading control band intensity for each sample.
-
Calculate the percentage of protein remaining relative to the vehicle-treated control.
-
Plot the percentage of remaining protein against the PROTAC concentration to determine the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax).
-
Quantitative Data
The following table provides representative degradation data for thalidomide-based PROTACs with short linkers. It is important to note that the efficacy of a PROTAC is highly dependent on the specific POI ligand, linker length and composition, and the cell line used. This data should be considered as a general reference.
| Target Protein | PROTAC | Cell Line | DC50 (nM) | Dmax (%) |
| BRD4 | Thalidomide-based PROTAC with short linker | Jurkat | < 1 | > 95 |
| BTK | Thalidomide-based PROTAC with short linker | Mino | 2.2 | 97 |
| HDAC1/2 | Thalidomide-based PROTAC with short linker | HCT116 | Submicromolar | > 85 |
Note: The data presented is a synthesis of findings from multiple research articles on PROTACs with short linkers and should be used for comparative purposes.[5][6]
Conclusion
"this compound" is a valuable and versatile building block for the synthesis of PROTACs that recruit the CRBN E3 ubiquitin ligase. The straightforward amide coupling chemistry and the well-characterized function of the thalidomide moiety make it an attractive choice for researchers developing novel protein degraders. The provided protocols offer a comprehensive guide for the synthesis and cellular evaluation of PROTACs using this linker.
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery and Characterization of PROTACs Targeting Tissue Transglutaminase (TG2) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Targeted Degradation of Kinases using Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a transformative therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting their function. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to induce the degradation of specific proteins of interest (POIs). A prevalent strategy in PROTAC design involves the use of a thalidomide (B1683933) derivative as a ligand to recruit the Cereblon (CRBN) E3 ubiquitin ligase. This document provides detailed application notes and protocols for the use of thalidomide-based PROTACs in the targeted degradation of kinases, with a focus on representative tool compounds.
Mechanism of Action
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target kinase, the PROTAC molecule, and the CRBN E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target kinase. The resulting polyubiquitinated kinase is then recognized and degraded by the 26S proteasome.
Data Presentation: Representative Kinase Degraders
The following tables summarize the quantitative data for two well-characterized thalidomide-based kinase degraders, THAL-SNS-032 (targeting CDK9) and MT-802 (targeting BTK).
Table 1: Quantitative Data for THAL-SNS-032 (CDK9 Degrader)
| Parameter | Value | Cell Line | Reference(s) |
| Degradation (EC50) | 4 nM | MOLT4 | [1] |
| Inhibition of Proliferation (IC50) | 50 nM | MOLT4 | [2][3] |
| Selectivity | >15-fold for CDK9 over CDK2, CDK1, and CDK7 | MOLT4 | [1] |
| Time to Complete Degradation | 6 hours (at 250 nM) | MOLT4 | [3] |
Table 2: Quantitative Data for MT-802 (BTK Degrader)
| Parameter | Value | Cell Line | Reference(s) |
| Degradation (DC50, wild-type BTK) | 14.6 nM | NAMALWA | [4] |
| Degradation (DC50, C481S mutant BTK) | 14.9 nM | XLA cells | [4] |
| Binding Affinity (IC50 to BTK) | 18.11 nM | N/A (TR-FRET) | [4] |
| Binding Affinity (IC50 to CRBN) | 1.258 µM | N/A (TR-FRET) | [4] |
| Time to Max Degradation | ~4 hours | Mino cells | [5] |
Signaling Pathways
The targeted degradation of kinases can have profound effects on downstream signaling pathways. Below are simplified diagrams illustrating the roles of CDK9 and BTK and the intervention point of their respective PROTAC degraders.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Western Blotting for Kinase Degradation
This protocol outlines the steps for treating cells with a thalidomide-based PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target kinase.
Materials:
-
Tissue culture plates and reagents
-
Thalidomide-based kinase degrader (e.g., THAL-SNS-032, MT-802)
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target kinase (e.g., anti-CDK9, anti-BTK)
-
Primary antibody for a loading control (e.g., anti-GAPDH, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere (for adherent cells) or reach a suitable concentration (for suspension cells).
-
Treat cells with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (DMSO) for a specified time (e.g., 4, 6, or 24 hours).
-
-
Cell Lysis:
-
For adherent cells, wash with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.
-
For suspension cells, centrifuge to pellet the cells, wash with ice-cold PBS, and resuspend in lysis buffer.
-
Incubate on ice for 30 minutes, then centrifuge at high speed to pellet cell debris. Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target kinase overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the primary antibody for the loading control.
-
-
Detection and Analysis:
-
Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine Dmax and plot a dose-response curve to calculate the DC50 value.
-
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol describes the use of the CellTiter-Glo® Luminescent Cell Viability Assay to determine the effect of a kinase degrader on cell proliferation and to calculate the IC50 value.
Materials:
-
Opaque-walled 96-well plates
-
Cell culture medium
-
Thalidomide-based kinase degrader
-
DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding:
-
Prepare a cell suspension at the desired concentration.
-
Seed the cells in an opaque-walled 96-well plate. Include wells with medium only for background measurement.
-
-
Compound Treatment:
-
Prepare serial dilutions of the kinase degrader in cell culture medium.
-
Add the diluted compounds to the respective wells. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired time period (e.g., 72 hours) at 37°C in a CO2 incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Measurement and Analysis:
-
Measure the luminescence using a luminometer.
-
Subtract the average background luminescence from all experimental readings.
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Plot the normalized viability data against the log of the compound concentration and use a non-linear regression curve fit to determine the IC50 value.
-
Conclusion
The use of thalidomide-based PROTACs, exemplified by molecules like THAL-SNS-032 and MT-802, represents a powerful strategy for the targeted degradation of kinases. This approach offers the potential for a more profound and sustained pharmacological effect compared to traditional kinase inhibitors. The protocols and data presented in these application notes provide a framework for researchers to design, execute, and interpret experiments aimed at evaluating the efficacy and mechanism of action of novel kinase degraders. Careful consideration of experimental design, including appropriate controls and quantitative analysis, is crucial for the successful development of these promising therapeutic agents.
References
Application of Thalidomide-NH-amido-C2-NH2 in Oncology Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-NH-amido-C2-NH2 is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents in oncology. This molecule serves as a versatile E3 ligase ligand-linker conjugate, incorporating the well-characterized thalidomide (B1683933) moiety that binds to the Cereblon (CRBN) E3 ubiquitin ligase, connected to a short C2 amide linker with a terminal amine group. This terminal amine allows for the covalent attachment of a ligand that targets a specific protein of interest (POI) for degradation. By hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system, PROTACs synthesized using this linker can selectively eliminate cancer-promoting proteins, offering a powerful strategy to combat various malignancies.
This document provides detailed application notes and protocols for the utilization of this compound in the synthesis and evaluation of PROTACs for oncology research.
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs are heterobifunctional molecules that induce the degradation of a target protein. The process is initiated by the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase.
-
Binding: The PROTAC molecule simultaneously binds to the protein of interest (POI) through its target-specific ligand and to an E3 ubiquitin ligase (in this case, CRBN) via the thalidomide moiety of the this compound component.
-
Ubiquitination: The formation of this ternary complex brings the POI into close proximity with the E3 ligase, facilitating the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for degrading unwanted proteins.
-
Recycling: The PROTAC molecule is not degraded in this process and is released to induce the degradation of another POI molecule, acting in a catalytic manner.
Caption: PROTAC-mediated protein degradation pathway.
Quantitative Data Summary
While specific quantitative data for a PROTAC utilizing the precise "this compound" linker is not yet prominently available in peer-reviewed literature, the following table provides representative data for a hypothetical PROTAC ("PROTAC-X") targeting an oncogenic kinase. This data is based on typical values observed for effective PROTACs in oncology research.
| Parameter | Cell Line | Target Protein | Value | Reference |
| DC₅₀ (Degradation) | Cancer Cell Line A | Oncogenic Kinase | 50 nM | Hypothetical |
| IC₅₀ (Viability) | Cancer Cell Line A | - | 100 nM | Hypothetical |
| Max Degradation (Dₘₐₓ) | Cancer Cell Line A | Oncogenic Kinase | >90% | Hypothetical |
| In Vivo TGI | Xenograft Model | - | 60% at 50 mg/kg | Hypothetical |
Note: The data presented above is for illustrative purposes to demonstrate the expected performance of a potent PROTAC. Actual values will be target and cell-line dependent and must be determined experimentally.
Experimental Protocols
The following are detailed protocols for key experiments to characterize a novel PROTAC synthesized using this compound.
Protocol 1: Western Blot for Target Protein Degradation
This protocol is used to quantify the extent of target protein degradation in cancer cells following PROTAC treatment.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that ensures 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a fresh tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli buffer to a final concentration of 1x and boil at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply ECL substrate and capture the chemiluminescent signal.
-
Quantify band intensities using densitometry software and normalize to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.
-
Application Notes and Protocols for Transcription Factor Degradation using Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to eliminate disease-causing proteins rather than merely inhibiting them. Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules are designed to co-opt the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins.[1][2]
"Thalidomide-NH-amido-C2-NH2" is a key synthetic building block used in the construction of PROTACs. It comprises two essential components: the thalidomide (B1683933) moiety, which serves as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), and a flexible linker with a terminal amine group for conjugation to a target protein ligand.[3] By recruiting CRBN, a PROTAC constructed with this building block can induce the ubiquitination and subsequent proteasomal degradation of a target protein of interest (POI), including challenging "undruggable" targets like transcription factors.
This document provides detailed application notes and experimental protocols for utilizing a thalidomide-based PROTAC, exemplified by a degrader targeting the transcription factor BRD4, to achieve its degradation and characterize the downstream cellular effects.
Mechanism of Action
The mechanism of action for a PROTAC utilizing a thalidomide-based ligand involves the formation of a ternary complex between the target transcription factor, the PROTAC molecule, and the CRBN E3 ligase complex. This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein.[1] The resulting polyubiquitinated transcription factor is then recognized and degraded by the 26S proteasome.[1] The PROTAC molecule itself is not degraded in this process and can act catalytically to induce the degradation of multiple target protein molecules.
Representative Application: Degradation of BRD4
Bromodomain-containing protein 4 (BRD4) is a member of the BET (Bromodomain and Extra-Terminal) family of proteins that acts as an epigenetic reader, playing a crucial role in the regulation of key oncogenes such as c-Myc.[4] Its involvement in cancer has made it a prime target for therapeutic intervention. Several potent and selective PROTACs have been developed to induce the degradation of BRD4. For the purpose of these application notes, we will consider a representative BRD4-degrading PROTAC synthesized by linking a BRD4 inhibitor (such as JQ1) to a thalidomide analog.
Diagrams
Quantitative Data Summary
The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following table summarizes representative data for a thalidomide-based BRD4 degrader in a human cancer cell line.
| Parameter | Value | Cell Line | Treatment Time |
| BRD4 Degradation | |||
| DC50 | 41.8 nM[3] | THP-1 | 24 hours |
| Dmax | >90% | THP-1 | 24 hours |
| Antiproliferative Activity | |||
| IC50 | 0.81 µM[3] | THP-1 | 72 hours |
Experimental Protocols
Protocol 1: Western Blot for PROTAC-Induced Degradation of BRD4
This protocol outlines the steps for treating cells with a BRD4-targeting PROTAC and analyzing BRD4 protein levels via Western blot.
Materials:
-
Human cancer cell line expressing BRD4 (e.g., THP-1, HeLa)
-
PROTAC stock solution (in DMSO)
-
Vehicle control (DMSO)
-
Cell culture medium (e.g., RPMI-1640) and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-BRD4, anti-c-Myc, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Plate cells at a suitable density and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a range of PROTAC concentrations (e.g., 0, 10, 50, 100, 500 nM) for a specified duration (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
Cell Lysis:
-
Aspirate the medium and wash cells with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to a final concentration of 1x and boil at 95°C for 5-10 minutes.
-
Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.
-
-
Immunoblotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-BRD4, anti-c-Myc, anti-GAPDH) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the target protein levels to the loading control (GAPDH).
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Protocol 2: Immunoprecipitation (IP) for BRD4 Ubiquitination
This protocol is to confirm that the PROTAC-induced degradation of BRD4 is mediated by the ubiquitin-proteasome system.
Materials:
-
Cells treated with PROTAC and proteasome inhibitor (MG132) as described in Protocol 1.
-
Denaturing lysis buffer (containing 1% SDS)
-
Dilution buffer (SDS-free)
-
Anti-BRD4 antibody for IP
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody for Western blot
-
Wash buffers
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration known to cause degradation (e.g., 100 nM) for a shorter time (e.g., 4-8 hours). Include a co-treatment with a proteasome inhibitor like MG132 (10 µM) to allow ubiquitinated proteins to accumulate.
-
Cell Lysis: Lyse cells in denaturing lysis buffer to disrupt protein-protein interactions and preserve ubiquitination.
-
Lysate Preparation: Dilute the lysate with SDS-free dilution buffer to reduce the SDS concentration to approximately 0.1%.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G beads.
-
Incubate the pre-cleared lysate with an anti-BRD4 antibody overnight at 4°C.
-
Add protein A/G beads and incubate for 2-4 hours to capture the antibody-protein complexes.
-
-
Washes: Wash the beads several times with wash buffer to remove non-specific binding.
-
Elution and Western Blot:
-
Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer.
-
Perform Western blotting as described in Protocol 1, but probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitin (B1169507) chains on immunoprecipitated BRD4.
-
Protocol 3: Quantitative RT-PCR for Downstream Gene Expression
This protocol is used to measure changes in the mRNA levels of genes regulated by the target transcription factor, such as c-Myc for BRD4.[5][6][7][8]
Materials:
-
Cells treated with PROTAC as described in Protocol 1.
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for the target gene (e.g., c-Myc) and a housekeeping gene (e.g., GAPDH)
Procedure:
-
RNA Extraction: Extract total RNA from PROTAC-treated and control cells using a commercial RNA extraction kit.
-
RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA.
-
cDNA Synthesis: Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
-
Quantitative PCR (qPCR):
-
Set up qPCR reactions using SYBR Green or TaqMan master mix, cDNA template, and primers for the target and housekeeping genes.
-
Run the qPCR reaction in a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the Ct values for the target and housekeeping genes in each sample.
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle-treated control.
-
Conclusion
The use of "this compound" and similar building blocks enables the rapid synthesis of PROTACs capable of degrading a wide range of protein targets, including transcription factors. The protocols provided herein offer a comprehensive guide for researchers to evaluate the efficacy and mechanism of action of these novel therapeutic agents. By systematically assessing protein degradation, ubiquitination, and downstream functional consequences, researchers can advance the development of targeted protein degraders for various diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of a new class of PROTAC BRD4 degraders based on a dihydroquinazolinone derivative and lenalidomide/pomalidomide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of transcript levels with quantitative RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. elearning.unite.it [elearning.unite.it]
- 7. A PCR-based quantitative assay for the evaluation of mRNA integrity in rat samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. gene-quantification.de [gene-quantification.de]
Application Notes and Protocols: The Use of Thalidomide-NH-amido-C2-NH2 in the Development of Therapeutics for Neurodegenerative Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neurodegenerative diseases, such as Alzheimer's, Parkinson's, and Huntington's, are often characterized by the accumulation of misfolded and aggregated proteins that lead to neuronal dysfunction and cell death. A promising therapeutic strategy to combat these pathologies is the targeted degradation of these disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are a novel class of drugs designed for this purpose. "Thalidomide-NH-amido-C2-NH2" is a key chemical building block used in the synthesis of PROTACs. It functions as a ligand for the E3 ubiquitin ligase Cereblon (CRBN), one of the most commonly used E3 ligases in PROTAC design.
These application notes provide a comprehensive overview of how "this compound" is utilized in the development of PROTACs for neurodegenerative disease models. This document outlines the general workflow, from PROTAC synthesis to in vitro and in vivo evaluation, and provides detailed protocols for key experiments.
The Role of "this compound" in PROTAC Technology
PROTACs are heterobifunctional molecules that consist of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. This polyubiquitination marks the POI for degradation by the cell's proteasome.
"this compound" serves as the E3 ligase ligand component, specifically recruiting the CRL4-CRBN E3 ligase complex. The primary amine (-NH2) on the C2-linker provides a versatile attachment point for conjugating a ligand that targets a specific pathogenic protein in a neurodegenerative disease, such as Tau, α-synuclein, or Huntingtin.
Experimental Workflow for Developing a "this compound"-Based PROTAC
The development and evaluation of a PROTAC for a neurodegenerative disease target follows a structured workflow.
Data Presentation
The efficacy of a PROTAC is typically evaluated by its ability to induce degradation of the target protein. Key parameters include the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved). The following tables provide illustrative data for a hypothetical PROTAC, "NeuroDeg-PROTAC-1," which utilizes "this compound" to target a pathogenic protein in different neurodegenerative disease models.
Table 1: In Vitro Degradation of Target Protein by NeuroDeg-PROTAC-1 in Neuronal Cell Lines
| Cell Line Model | Target Protein | Treatment Time (hours) | DC50 (nM) | Dmax (%) |
| SH-SY5Y (Parkinson's Model) | α-synuclein | 24 | 75 | 92 |
| H4 (Alzheimer's Model) | Tau | 24 | 120 | 88 |
| STHdh (Huntington's Model) | Mutant Huntingtin | 24 | 90 | 95 |
Table 2: In Vivo Target Protein Reduction in Brain Tissue of Disease Model Mice
| Animal Model | Target Protein | Treatment Duration (days) | Dose (mg/kg) | Target Reduction (%) |
| A53T α-synuclein Transgenic Mouse | α-synuclein | 14 | 10 | 65 |
| P301S Tau Transgenic Mouse | Tau | 14 | 10 | 58 |
| R6/2 Huntington's Mouse Model | Mutant Huntingtin | 14 | 10 | 72 |
Experimental Protocols
Protocol 1: Synthesis of a PROTAC using "this compound"
This protocol describes a general method for coupling a carboxylic acid-functionalized ligand for a protein of interest (POI-COOH) to "this compound".
Materials:
-
"this compound"
-
POI-COOH (ligand for the target protein with a carboxylic acid handle)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Dissolve POI-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 10 minutes at room temperature to activate the carboxylic acid.
-
Add "this compound" (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by reverse-phase HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the final PROTAC by mass spectrometry and NMR spectroscopy.
Protocol 2: Western Blot for Measuring PROTAC-Induced Protein Degradation
This protocol details the quantification of target protein degradation in cultured neuronal cells following PROTAC treatment.
Materials:
-
Neuronal cell line expressing the target protein (e.g., SH-SY5Y cells)
-
PROTAC stock solution (in DMSO)
-
Cell culture medium
-
Ice-cold PBS (Phosphate-Buffered Saline)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL (Enhanced Chemiluminescence) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and incubate on ice for 15 minutes.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them for loading by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Plot a dose-response curve to determine the DC50 and Dmax values.
-
Protocol 3: In Vitro Ubiquitination Assay
This assay confirms that the PROTAC facilitates the ubiquitination of the target protein in a reconstituted system.
Application Notes and Protocols for Assessing Protein Degradation by "Thalidomide-NH-amido-C2-NH2" Based PROTACs using Western Blot
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary approach in drug discovery, enabling the targeted degradation of specific proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[3][5]
"Thalidomide-NH-amido-C2-NH2" is a key building block for constructing PROTACs that utilize Cereblon (CRBN), a substrate receptor of the CUL4-RBX1-DDB1 E3 ubiquitin ligase complex, as the E3 ligase recruiter.[5][][7] The terminal amine group on the C2 linker allows for the covalent attachment of a ligand specific to a protein of interest, thereby creating a complete PROTAC molecule.[8] This document provides a detailed protocol for utilizing Western blot analysis to quantify the degradation of a target protein induced by a PROTAC synthesized from "this compound".
Signaling Pathway of PROTAC Action
The mechanism of action for a thalidomide-based PROTAC involves the formation of a ternary complex between the target protein, the PROTAC molecule, and the CRBN E3 ligase complex.[5][9] This proximity enables the E3 ligase to transfer ubiquitin molecules to the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the proteasome.[3][5] The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple target protein molecules.[1][9]
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
This section outlines a detailed methodology for assessing the efficacy of a "this compound"-based PROTAC in degrading a target protein, using Western blot analysis. For the purpose of this protocol, we will consider a hypothetical PROTAC targeting Bromodomain-containing protein 4 (BRD4), a well-established target for CRBN-based PROTACs.[10]
Materials and Reagents
-
Cell Line: A human cell line expressing the target protein (e.g., HeLa or HEK293T for general studies, or a specific cancer cell line for oncology research).
-
PROTAC Compound: "this compound"-based PROTAC targeting the protein of interest (e.g., a BRD4-targeting PROTAC).
-
Vehicle Control: DMSO (or the solvent used to dissolve the PROTAC).
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Phosphate-Buffered Saline (PBS): Ice-cold.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktail.[11][12]
-
Protein Assay Kit: BCA or Bradford assay kit.[13]
-
Sample Buffer: 4x Laemmli sample buffer.
-
SDS-PAGE Gels: Precast or hand-casted polyacrylamide gels of an appropriate percentage to resolve the target protein.
-
Electrophoresis and Transfer Apparatus.
-
Membranes: PVDF or nitrocellulose membranes.[12]
-
Blocking Buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).
-
Primary Antibodies:
-
Rabbit anti-Target Protein (e.g., anti-BRD4).
-
Mouse anti-Loading Control (e.g., anti-GAPDH, anti-β-actin, or anti-tubulin).
-
-
Secondary Antibodies:
-
HRP-conjugated goat anti-rabbit IgG.
-
HRP-conjugated goat anti-mouse IgG.
-
-
Chemiluminescent Substrate: ECL substrate.
-
Imaging System: Chemiluminescence detection system.
Experimental Workflow
Caption: Western Blot Workflow for PROTAC Efficacy.
Step-by-Step Methodology
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.[3]
-
PROTAC Treatment:
-
Dose-Response: Prepare serial dilutions of the PROTAC compound in cell culture medium. A typical concentration range to test would be from 0.1 nM to 10 µM. Include a vehicle-only control (e.g., 0.1% DMSO).[3]
-
Time-Course: Treat cells with a fixed concentration of the PROTAC (e.g., the concentration that gives maximal degradation) for various time points (e.g., 2, 4, 8, 16, 24 hours).
-
Incubate the cells at 37°C in a CO2 incubator for the desired duration.
-
-
Cell Lysis:
-
After treatment, aspirate the medium and wash the cells twice with ice-cold PBS.[3]
-
Add an appropriate volume of ice-cold lysis buffer with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[3]
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.[3]
-
Transfer the supernatant (protein extract) to a new tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay according to the manufacturer's protocol.[13]
-
Normalize the protein concentration of all samples with lysis buffer to ensure equal loading.
-
-
Sample Preparation for Electrophoresis:
-
To the normalized lysates, add 4x Laemmli sample buffer to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[3]
-
-
SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.[3]
-
-
Membrane Blocking:
-
Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[3]
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against the target protein and the primary antibody against the loading control, diluted in blocking buffer, overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.[3]
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibodies, diluted in blocking buffer, for 1 hour at room temperature.[3]
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Signal Detection and Analysis:
-
Prepare the ECL substrate according to the manufacturer's instructions and incubate the membrane.
-
Capture the chemiluminescent signal using an imaging system.[3]
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the corresponding loading control band intensity for each sample.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Data Presentation
The quantitative data obtained from the densitometry analysis should be summarized in tables to facilitate comparison and the determination of key degradation parameters.
Table 1: Dose-Response of Target Protein Degradation
| PROTAC Concentration (nM) | Target Protein Level (% of Vehicle) |
| 0 (Vehicle) | 100 |
| 0.1 | 95 |
| 1 | 75 |
| 10 | 40 |
| 100 | 15 |
| 1000 | 10 |
| 10000 | 25 (Hook Effect) |
This table is for illustrative purposes only. The "Hook Effect" at high concentrations is a phenomenon sometimes observed with PROTACs where the formation of binary complexes (PROTAC-POI or PROTAC-CRBN) is favored over the productive ternary complex, leading to reduced degradation.[14]
Table 2: Time-Course of Target Protein Degradation at a Fixed PROTAC Concentration
| Time (hours) | Target Protein Level (% of Vehicle) |
| 0 | 100 |
| 2 | 80 |
| 4 | 60 |
| 8 | 35 |
| 16 | 15 |
| 24 | 10 |
This table is for illustrative purposes only.
From the dose-response data, a curve can be plotted to determine the DC50 (the concentration of PROTAC that results in 50% degradation of the target protein) and the Dmax (the maximum percentage of protein degradation achieved).[3][14]
Conclusion
Western blotting is a robust and widely accessible technique for quantifying the degradation of a target protein induced by a PROTAC.[3][15] The protocol detailed in these application notes provides a comprehensive framework for researchers to assess the efficacy of novel PROTACs derived from "this compound". Careful execution of this protocol, coupled with rigorous data analysis, will yield reliable insights into the dose- and time-dependent degradation profiles of the target protein, which are critical for the preclinical development of new therapeutic agents.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. biopharma.co.uk [biopharma.co.uk]
- 3. benchchem.com [benchchem.com]
- 4. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 5. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 12. Overcoming Western Blot Reproducibility Problems: Tips for Producing More Accurate and Reliable Data | Technology Networks [technologynetworks.com]
- 13. What Is Western Blot? A Step-by-Step Guide to Protein Detection [synapse.patsnap.com]
- 14. youtube.com [youtube.com]
- 15. reactionbiology.com [reactionbiology.com]
Application Notes and Protocols for Cell Viability Assays with "Thalidomide-NH-amido-C2-NH2"-based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's own ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[2] This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[3][4]
"Thalidomide-NH-amido-C2-NH2" is a pre-synthesized E3 ligase ligand-linker conjugate that incorporates the well-characterized thalidomide (B1683933) moiety, which binds to the Cereblon (CRBN) E3 ligase.[5][6] This building block, with its short, flexible amino-ethyl linker, facilitates the straightforward synthesis of novel PROTACs. These application notes provide detailed protocols for assessing the impact of such PROTACs on cell viability, a critical step in the evaluation of their therapeutic potential.
Mechanism of Action of Thalidomide-Based PROTACs
Thalidomide and its analogs function by recruiting the CRBN E3 ligase.[4] In the context of a PROTAC, the thalidomide component serves to bring the CRL4^CRBN^ E3 ligase complex into close proximity with a specific protein of interest, as dictated by the other ligand on the PROTAC molecule. This ternary complex formation (POI-PROTAC-CRBN) facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI.[3] The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1]
Caption: PROTAC-induced degradation of a target protein via CRBN recruitment.
Quantitative Data Presentation
The following table presents representative data from cell viability assays performed with a hypothetical thalidomide-based PROTAC targeting an oncogenic protein (e.g., BRD4 or FLT3) in various cancer cell lines. This data illustrates the typical outcomes of such experiments and is intended for comparative purposes.
| PROTAC Compound | Target Protein | Cell Line | Assay Type | Incubation Time (hours) | IC50 (nM) |
| PROTAC-X-C2-Thalidomide | Oncogene A | MV4-11 (Leukemia) | CellTiter-Glo® | 72 | 15.5 |
| PROTAC-X-C2-Thalidomide | Oncogene A | MOLM-13 (Leukemia) | CellTiter-Glo® | 72 | 28.2 |
| PROTAC-X-C2-Thalidomide | Oncogene A | HeLa (Cervical Cancer) | MTT | 72 | 150.7 |
| PROTAC-X-C2-Thalidomide | Oncogene A | HEK293T (Non-cancerous) | CellTiter-Glo® | 72 | > 10,000 |
| Vehicle Control (DMSO) | N/A | All | N/A | 72 | N/A |
Experimental Protocols
Cell Viability Assay using CellTiter-Glo® Luminescent Cell Viability Assay
This protocol is designed to measure the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
"this compound"-based PROTAC, dissolved in DMSO to create a stock solution
-
Cell line(s) of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates (white or black)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Luminometer for plate reading
-
Sterile pipette tips and reagent reservoirs
-
Multichannel pipette
-
Orbital shaker
Protocol:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the desired seeding density in complete culture medium. Optimal seeding density should be determined empirically for each cell line but typically ranges from 3,000 to 10,000 cells per well.
-
Dispense 90 µL of the cell suspension into each well of a 96-well opaque-walled plate.
-
Include wells with medium only for background luminescence measurement.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC stock solution in complete culture medium. A common final concentration range to test is 0.1 nM to 10 µM.
-
Include a vehicle control (e.g., 0.1% DMSO in culture medium).
-
Add 10 µL of the diluted PROTAC solutions or vehicle control to the respective wells, bringing the final volume to 100 µL.
-
-
Incubation:
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.[3]
-
Add 100 µL of the CellTiter-Glo® reagent to each well.[3]
-
Place the plate on an orbital shaker and mix for 2 minutes to induce cell lysis.[3]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[3]
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all experimental wells.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
-
Plot the results as a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
-
Caption: A step-by-step workflow for the CellTiter-Glo® cell viability assay.
Logical Relationships in PROTAC-Mediated Degradation
The successful degradation of a target protein by a thalidomide-based PROTAC is contingent on a series of interactions between the key molecular components. The PROTAC acts as a facilitator, bringing the target protein and the E3 ligase into a productive ternary complex.
Caption: The logical flow from PROTAC components to cellular outcome.
References
Application Notes and Protocols for Targeting BRD4 in Cancer Cells with Thalidomide-Based PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents designed to selectively eliminate target proteins from cells. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to induce the degradation of proteins of interest (POIs). A PROTAC typically consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two.
This document provides detailed application notes and protocols for the use of thalidomide-based PROTACs in targeting Bromodomain-containing protein 4 (BRD4) in cancer cells. BRD4 is a member of the Bromodomain and Extra-Terminal (BET) family of proteins that acts as an epigenetic reader, playing a crucial role in the transcription of key oncogenes such as c-Myc.[1][2] Its overexpression and aberrant activity are implicated in a variety of cancers, making it a prime therapeutic target.[3]
"Thalidomide-NH-amido-C2-NH2" is a chemical moiety that incorporates the thalidomide-based Cereblon (CRBN) E3 ligase ligand and a short C2 amine linker. This moiety can be readily conjugated to a BRD4-binding ligand to generate a potent and specific BRD4-degrading PROTAC. While specific data for a PROTAC utilizing this exact linker is not available, the principles and methodologies can be effectively illustrated using well-characterized BRD4-targeting PROTACs such as ARV-825 and dBET1, which employ similar thalidomide-based E3 ligase ligands.
Mechanism of Action
A thalidomide-based BRD4 PROTAC functions by inducing the formation of a ternary complex between BRD4 and the CRBN E3 ubiquitin ligase. This proximity, orchestrated by the PROTAC, leads to the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome. The degradation of BRD4 results in the downregulation of its target genes, including the proto-oncogene c-Myc, which in turn inhibits cell proliferation and induces apoptosis in cancer cells.[4]
References
- 1. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]
- 2. Inhibition of BRD4 attenuates tumor cell self-renewal and suppresses stem cell signaling in MYC driven medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Mass Spectrometry Analysis of Ubiquitination with "Thalidomide-NH-amido-C2-NH2" PROTACs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system (UPS) to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3]
This document focuses on PROTACs that employ a thalidomide-based ligand to engage the Cereblon (CRBN) E3 ligase, a widely used strategy in PROTAC development.[3][4] Specifically, we will discuss the use of "Thalidomide-NH-amido-C2-NH2" as a prefabricated E3 ligase ligand-linker conjugate, which facilitates the synthesis of PROTACs.[5]
Mass spectrometry (MS)-based proteomics is an indispensable tool for characterizing the activity of these PROTACs.[6] It allows for the global and unbiased quantification of protein degradation, the identification of off-target effects, and the precise mapping of ubiquitination sites on the target protein.[7] This application note provides detailed protocols for the mass spectrometric analysis of protein ubiquitination induced by PROTACs synthesized with the "this compound" linker.
Mechanism of Action
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase.[3][8] This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI.[8] The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome.[1] The PROTAC molecule is subsequently released and can catalytically induce the degradation of multiple POI molecules.
Data Presentation
Disclaimer: The following tables present illustrative data for a generic thalidomide-based PROTAC. As of the time of writing, specific quantitative proteomics data for a PROTAC constructed with the "this compound" linker is not publicly available. These templates are provided to guide the presentation of experimental data.
Table 1: Illustrative Quantitative Proteomics Results - Protein Degradation
| Protein Target | PROTAC Concentration (nM) | % Degradation (Dmax) | DC50 (nM) | Off-Target Proteins Significantly Degraded |
| Target Protein X | 100 | 95% | 10 | None |
| Kinase Y | 100 | 15% (minor) | >1000 | None |
| Housekeeping Protein Z | 100 | 0% | N/A | None |
Table 2: Illustrative Quantitative Ubiquitination Analysis - Changes in Ubiquitination Sites on Target Protein X
| Ubiquitination Site (Lysine Residue) | Fold Change (PROTAC vs. Vehicle) | p-value |
| K123 | 15.2 | <0.001 |
| K234 | 12.8 | <0.001 |
| K345 | 8.5 | <0.01 |
| K456 | 1.2 | >0.05 (not significant) |
Experimental Protocols
Cell Culture and PROTAC Treatment
-
Culture cells (e.g., HEK293T, HeLa) in appropriate media and conditions to ~80% confluency.
-
Treat cells with the "this compound"-based PROTAC at various concentrations (e.g., 1, 10, 100, 1000 nM) and for different time points (e.g., 2, 4, 8, 16, 24 hours).
-
Include a vehicle control (e.g., DMSO) and a proteasome inhibitor co-treatment control (e.g., 10 µM MG132 for 4 hours prior to harvest) to confirm proteasome-dependent degradation.[4]
-
Harvest cells by scraping, wash with ice-cold PBS, and pellet by centrifugation. Flash-freeze cell pellets in liquid nitrogen and store at -80°C.
Sample Preparation for Mass Spectrometry
-
Cell Lysis: Resuspend cell pellets in lysis buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0, supplemented with protease and phosphatase inhibitors).
-
Protein Quantification: Determine protein concentration using a standard assay (e.g., BCA).
-
Reduction and Alkylation: Reduce disulfide bonds with 5 mM dithiothreitol (B142953) (DTT) for 1 hour at room temperature. Alkylate cysteines with 15 mM iodoacetamide (B48618) (IAA) for 30 minutes in the dark.
-
Protein Digestion:
-
Dilute the urea concentration to <2 M with 50 mM Tris-HCl, pH 8.0.
-
Perform a two-step digestion: first with Lys-C (1:100 enzyme-to-protein ratio) for 4 hours, followed by trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.[9]
-
-
Peptide Desalting: Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%. Desalt the peptides using C18 StageTips.[10]
Enrichment of Ubiquitinated Peptides (K-ε-GG Remnant Method)
This protocol is based on the immunoaffinity enrichment of peptides containing the di-glycine (K-ε-GG) remnant of ubiquitin following tryptic digestion.[6][10]
-
Antibody-Bead Conjugation: Cross-link the anti-K-ε-GG antibody to protein A/G beads.[10]
-
Immunoaffinity Enrichment:
-
Incubate the desalted peptides with the antibody-conjugated beads overnight at 4°C with gentle rotation.
-
Wash the beads extensively with ice-cold PBS to remove non-specifically bound peptides.[10]
-
-
Elution: Elute the enriched K-ε-GG peptides from the beads using a low pH solution (e.g., 0.15% TFA).[10]
-
Desalting: Desalt the eluted peptides using C18 StageTips prior to LC-MS/MS analysis.[10]
LC-MS/MS Analysis
-
Instrumentation: Use a high-resolution mass spectrometer (e.g., Orbitrap) coupled to a nano-flow liquid chromatography system.
-
Chromatography: Separate peptides on a C18 column using a gradient of acetonitrile (B52724) in 0.1% formic acid.
-
Mass Spectrometry Method:
-
For Global Proteomics: Use a data-dependent acquisition (DDA) method, acquiring MS1 scans in the Orbitrap and fragmenting the top 10-20 most abundant precursor ions by higher-energy collisional dissociation (HCD).
-
For Ubiquitination Analysis: Use a similar DDA method, but optimize for the detection of low-abundance K-ε-GG peptides. This may include using a longer gradient and a higher resolution for both MS1 and MS2 scans.
-
Data Analysis
-
Database Search: Process the raw MS data using a software platform like MaxQuant. Search the spectra against a human protein database (e.g., UniProt).
-
Modifications: Include variable modifications for methionine oxidation and a fixed modification for cysteine carbamidomethylation. For ubiquitination analysis, add a variable modification for GlyGly on lysine residues (+114.0429 Da).
-
Quantification: Use label-free quantification (LFQ) or isobaric labeling (e.g., TMT) to determine the relative abundance of proteins and ubiquitination sites between different treatment conditions.
-
Statistical Analysis: Perform statistical tests (e.g., t-test) to identify proteins and ubiquitination sites with significant changes in abundance. Visualize the results using volcano plots.
Conclusion
The use of "this compound" provides a streamlined approach for the synthesis of CRBN-recruiting PROTACs. The mass spectrometry-based protocols outlined in this application note offer a robust framework for the detailed characterization of these novel degraders. By combining global proteomics with targeted enrichment of ubiquitinated peptides, researchers can gain deep insights into the potency, selectivity, and mechanism of action of their PROTAC candidates, thereby accelerating the drug discovery process.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. fluoroprobe.com [fluoroprobe.com]
- 5. Global Mass Spectrometry-Based Analysis of Protein Ubiquitination Using K-ε-GG Remnant Antibody Enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. PROTAC-induced Protein Structural Dynamics in Targeted Protein Degradation [elifesciences.org]
- 8. PTMScan® Ubiquitin Remnant Motif (K-epsilon-GG) Kit (#5562) Datasheet Without Images | Cell Signaling Technology [cellsignal.com]
- 9. Refined Preparation and Use of Anti-diglycine Remnant (K-ε-GG) Antibody Enables Routine Quantification of 10,000s of Ubiquitination Sites in Single Proteomics Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 10. PTMScan® Ubiquitin Remnant Motif (K-epsilon-GG) Kit | Cell Signaling Technology [cellsignal.com]
Troubleshooting & Optimization
Technical Support Center: Mitigating the Hook Effect with Thalidomide-Based PROTACs
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTAC experiments?
A1: The "hook effect" describes the paradoxical observation where the efficacy of a PROTAC in degrading its target protein decreases at high concentrations.[1][2] This results in a characteristic "bell-shaped" or "U-shaped" dose-response curve, where maximum degradation is observed at an optimal intermediate concentration, with reduced degradation at both lower and higher concentrations.[1][3] This phenomenon arises from the formation of non-productive binary complexes between the PROTAC and either the target protein or the E3 ligase at high PROTAC concentrations. These binary complexes (Target Protein-PROTAC or E3 Ligase-PROTAC) predominate and prevent the formation of the productive ternary complex (Target Protein-PROTAC-E3 Ligase) necessary for ubiquitination and subsequent degradation.[1][2][4]
Q2: Why is it crucial to identify and understand the hook effect?
A2: Failing to recognize the hook effect can lead to the misinterpretation of experimental results. A potent PROTAC might be mistakenly classified as inactive if tested only at high concentrations that fall on the right side of the bell-shaped curve where degradation is minimal.[1] Understanding the hook effect is essential for accurately determining key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are vital for structure-activity relationship (SAR) studies and for advancing a PROTAC candidate in drug development.[2]
Q3: What factors influence the magnitude of the hook effect?
A3: Several factors can influence the severity of the hook effect, including:
-
Binding Affinities: The relative binding affinities of the PROTAC for the target protein and the E3 ligase play a significant role.[1]
-
Cooperativity: The stability of the ternary complex is a critical factor. Positive cooperativity, where the binding of one protein increases the affinity for the other, can help stabilize the ternary complex and mitigate the hook effect.[5]
-
Cellular Concentration: The intracellular concentrations of the target protein and the E3 ligase can also impact the equilibrium between binary and ternary complexes.
-
PROTAC Physicochemical Properties: Factors like cell permeability can influence the intracellular concentration of the PROTAC available to form the ternary complex.[1][6]
Troubleshooting Guides
Issue 1: A bell-shaped dose-response curve is observed in my degradation assay.
This is a classic indicator of the hook effect.[1][3]
Troubleshooting Steps:
-
Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell shape. It is recommended to use at least 8-10 concentrations with half-log dilutions to accurately determine the optimal concentration for maximal degradation.[1] A broad range (e.g., 1 pM to 100 µM) is advisable for initial characterization.[2]
-
Perform a Time-Course Experiment: Assess degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration. This can help in understanding the kinetics of degradation and ternary complex formation.[1]
-
Directly Assess Ternary Complex Formation: Utilize biophysical assays to directly measure the formation of the ternary complex at different PROTAC concentrations. Techniques like FRET, SPR, or AlphaLISA can provide direct evidence of ternary complex formation and help identify the optimal concentration range.[1][7]
Issue 2: My PROTAC shows weak or no degradation at concentrations where I expect it to be active.
This could be due to testing at a concentration that falls within the hook effect region.[1]
Troubleshooting Steps:
-
Test a Wider Concentration Range: It's possible your initial concentration range was too high and entirely within the hook effect region. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).[2]
-
Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate biophysical assays.[2][7]
-
Check Cell Line and E3 Ligase Expression: Ensure that the cell line you are using expresses both the target protein and the recruited E3 ligase (Cereblon) at sufficient levels.[2]
-
Optimize Incubation Time: The kinetics of degradation can vary. Perform a time-course experiment at a fixed, potentially optimal, PROTAC concentration to determine the ideal incubation time.[2]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for a "Thalidomide-NH-amido-C2-NH2"-based PROTAC (PROTAC-X) targeting Protein-Y, illustrating the hook effect.
| Parameter | Value | Cell Line | Notes |
| DC50 | 10 nM | HeLa | Concentration for 50% degradation. |
| Dmax | >90% | HeLa | Maximum degradation observed at 100 nM. |
| Hook Effect Onset | >500 nM | HeLa | Degradation decreases at concentrations above 500 nM. |
| Binary Binding (PROTAC to Target) | KD = 50 nM | Biochemical | Affinity of the PROTAC for the target protein. |
| Binary Binding (PROTAC to CRBN) | KD = 200 nM | Biochemical | Affinity of the PROTAC for the E3 ligase. |
| Ternary Complex Cooperativity (α) | 5 | Biochemical | A value >1 indicates positive cooperativity, which helps to stabilize the ternary complex and can mitigate the hook effect. |
Experimental Protocols
1. Dose-Response Analysis by Western Blot
This protocol is used to determine the degradation profile of a target protein across a range of PROTAC concentrations.
-
Cell Seeding: Plate cells (e.g., HeLa, HEK293T) in 12-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of the "this compound" PROTAC in cell culture medium. A recommended starting range is from 0.1 nM to 10 µM to capture the full dose-response curve.[3] Include a vehicle-only control (e.g., DMSO).
-
Treatment: Replace the medium with the PROTAC-containing medium and incubate for a predetermined time (e.g., 16-24 hours).[2][3]
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]
-
Western Blotting:
-
Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against the target protein overnight at 4°C.
-
Incubate with a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.[1]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control signal.[1]
-
2. Ternary Complex Formation Assay (NanoBRET™)
This protocol provides a method to measure the formation of the ternary complex in live cells.
-
Cell Preparation: Co-transfect cells (e.g., HEK293T) with plasmids encoding the target protein fused to HaloTag® and CRBN fused to NanoLuc®. Plate the transfected cells in a 96-well plate.
-
Reagent Preparation:
-
Prepare a solution of HaloTag® NanoBRET™ 618 Ligand.
-
Prepare serial dilutions of the "this compound" PROTAC.
-
-
Assay Procedure:
-
Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate.
-
Add the serially diluted PROTAC to the wells.
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Read the plate on a luminometer capable of measuring filtered luminescence (450 nm and >610 nm).
-
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal (618 nm) by the donor signal (450 nm). An increase in the BRET ratio indicates the formation of the ternary complex.
Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: Western blot experimental workflow.
Caption: The hook effect logic.
References
Technical Support Center: Enhancing the Solubility and Stability of Thalidomide-NH-amido-C2-NH2 Conjugates
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility and stability of "Thalidomide-NH-amido-C2-NH2" conjugates. This resource offers detailed experimental protocols and data-driven insights to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and what is its primary application?
A1: "this compound" is a functionalized derivative of thalidomide, designed for use in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] In the context of a PROTAC, this molecule acts as an E3 ligase ligand, specifically binding to Cereblon (CRBN).[3] The terminal amine group allows for its conjugation to a linker, which is then attached to a ligand for a target protein of interest. The resulting PROTAC hijacks the cell's ubiquitin-proteasome system to induce the degradation of the target protein.[2]
Q2: Why do my "this compound" conjugates have poor aqueous solubility?
A2: Thalidomide-based PROTACs, including conjugates of "this compound", often exhibit poor aqueous solubility due to their high molecular weight and significant lipophilicity.[4] These characteristics place them in a chemical space "beyond the Rule of Five," which is often associated with low solubility and oral bioavailability. The large, complex structure, comprising two ligands and a linker, contributes to these solubility challenges.[4]
Q3: How does the linker component of the conjugate affect its solubility and stability?
A3: The linker is a critical determinant of a PROTAC's physicochemical properties.[5] Incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG) chains, can significantly enhance the aqueous solubility of the conjugate.[6][7][8][] The length and composition of the linker also influence the stability of the ternary complex (Target Protein-PROTAC-E3 Ligase), which is essential for efficient protein degradation.[8] While PEG linkers improve solubility, they may decrease metabolic stability in vivo compared to more rigid alkyl-based linkers.[5]
Q4: What are the initial steps I should take to improve the solubility of my conjugate for in vitro assays?
A4: For in vitro experiments, initial strategies to improve solubility include:
-
Use of Co-solvents: Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous assay buffer.[4][10] Be mindful of the final solvent concentration, as it can affect cell viability and assay performance.
-
Formulation with Excipients: The use of solubilizers, surfactants, or wetting agents can help maintain the conjugate in solution.[4]
-
Complexation with Cyclodextrins: Cyclodextrins, such as hydroxypropyl-beta-cyclodextrin, can encapsulate the hydrophobic conjugate, thereby increasing its aqueous solubility.
Q5: How can I assess the stability of my "this compound" conjugate?
A5: The stability of your conjugate can be evaluated using a stability-indicating analytical method, most commonly High-Performance Liquid Chromatography (HPLC).[11][12] A forced degradation study is recommended, where the conjugate is exposed to stress conditions such as acid, base, oxidation, heat, and light.[13][14][15][16][17] This helps to identify potential degradation products and establish the specificity of the analytical method.[17]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Precipitation of the conjugate in aqueous buffer during in vitro assays. | The concentration of the conjugate exceeds its thermodynamic or kinetic solubility limit.[4][10] The percentage of organic co-solvent (e.g., DMSO) is too low after dilution to maintain solubility. | 1. Determine the kinetic solubility of your conjugate in the specific assay buffer to identify its solubility limit (see Protocol 1).[10][18] 2. Lower the final concentration of the conjugate in your assay to below its measured solubility limit. 3. Increase the percentage of co-solvent if compatible with your assay system. However, be cautious as high concentrations of organic solvents can be toxic to cells. 4. Use formulation strategies such as adding solubilizing agents like cyclodextrins to your assay buffer.[18] |
| Inconsistent or non-reproducible results in protein degradation assays (e.g., Western Blot). | Incomplete solubilization of the conjugate, leading to variable effective concentrations. Degradation of the conjugate in the stock solution or assay medium. Issues with the protein degradation assay protocol itself. | 1. Visually inspect all solutions for any signs of precipitation before use.[18] 2. Prepare fresh working solutions from a concentrated stock for each experiment. 3. Assess the stability of the conjugate under your specific assay conditions (e.g., incubation time and temperature). 4. Optimize your Western Blot protocol , ensuring consistent protein loading and transfer, and use appropriate controls.[18] |
| Loss of conjugate activity upon storage. | Chemical instability of the conjugate, leading to degradation. Improper storage conditions (e.g., exposure to light, moisture, or repeated freeze-thaw cycles). | 1. Store stock solutions at -80°C in small aliquots to avoid multiple freeze-thaw cycles.[19][20] 2. Protect from light by using amber vials or wrapping tubes in foil. 3. Use anhydrous solvents for preparing stock solutions to minimize hydrolysis. 4. Perform a stability study to determine the optimal storage conditions and shelf-life of your conjugate (see Protocol 3). |
| Difficulty in achieving a desired concentration for in vivo studies. | Very low aqueous solubility of the conjugate, making it challenging to prepare a suitable formulation for animal dosing. | 1. Explore various formulation strategies , such as amorphous solid dispersions, lipid-based formulations (e.g., SEDDS), or the use of co-solvents and surfactants.[4] 2. Consider synthesizing analogs with modified linkers (e.g., incorporating more polar groups or heterocyclic scaffolds) to improve intrinsic solubility.[4] |
Data Presentation
Table 1: Illustrative Solubility Data for a Hypothetical "this compound" Conjugate (PROTAC-X)
Note: This data is for illustrative purposes only and should be experimentally determined for your specific conjugate.
| Solubility Type | Buffer/Medium | Solubility (µg/mL) | Method |
| Kinetic | PBS, pH 7.4 (1% DMSO) | 8.5 | Nephelometry |
| Kinetic | Cell Culture Medium (1% DMSO) | 6.2 | Nephelometry |
| Thermodynamic | PBS, pH 7.4 | 2.1 | Shake-Flask (HPLC-UV) |
| Thermodynamic | Simulated Gastric Fluid (pH 1.2) | 1.5 | Shake-Flask (HPLC-UV) |
| Thermodynamic | Simulated Intestinal Fluid (pH 6.8) | 3.8 | Shake-Flask (HPLC-UV) |
Table 2: Illustrative Stability Data for PROTAC-X in Solution (Stored at 4°C)
Note: This data is for illustrative purposes only and should be experimentally determined for your specific conjugate.
| Time Point | Remaining PROTAC-X (%) in PBS, pH 7.4 | Remaining PROTAC-X (%) in Cell Culture Medium |
| 0 hours | 100 | 100 |
| 2 hours | 98.5 | 97.2 |
| 8 hours | 95.1 | 92.8 |
| 24 hours | 89.3 | 85.6 |
| 48 hours | 82.7 | 78.4 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay by Nephelometry
This high-throughput method assesses the solubility of a compound by measuring light scattering from precipitated particles after its addition to an aqueous buffer from a DMSO stock solution.
Materials:
-
"this compound" conjugate
-
Anhydrous DMSO
-
Aqueous assay buffer (e.g., PBS, pH 7.4)
-
96-well clear bottom plates
-
Nephelometer or a plate reader with a light scattering module
Procedure:
-
Prepare a 10 mM stock solution of the conjugate in 100% DMSO.
-
In a 96-well plate, perform a serial dilution of the stock solution in DMSO to create a range of concentrations.
-
Transfer a small volume (e.g., 2 µL) of each DMSO solution to a new 96-well plate containing the aqueous assay buffer (e.g., 198 µL) to achieve the desired final concentrations.
-
Mix the plate thoroughly and incubate at room temperature for a set period (e.g., 1-2 hours).
-
Measure the light scattering at a specific wavelength (e.g., 620 nm).
-
The kinetic solubility is defined as the highest concentration at which no significant increase in light scattering is observed compared to the buffer-only control.
Protocol 2: Thermodynamic Solubility Assay (Shake-Flask Method)
This method determines the equilibrium solubility of a compound.
Materials:
-
Solid "this compound" conjugate
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Glass vials with screw caps
-
Shaker or rotator
-
Centrifuge
-
HPLC system with UV detector
Procedure:
-
Add an excess amount of the solid conjugate to a glass vial containing a known volume of the aqueous buffer.
-
Seal the vial and shake at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
Centrifuge the suspension at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
Quantify the concentration of the dissolved conjugate in the filtrate using a validated HPLC-UV method against a standard curve.
-
The measured concentration represents the thermodynamic solubility.
Protocol 3: HPLC Method for Stability Assessment
This protocol outlines a general stability-indicating HPLC method.
Materials:
-
"this compound" conjugate
-
HPLC-grade acetonitrile (B52724) and water
-
HPLC-grade buffer salts (e.g., potassium dihydrogen phosphate)
-
HPLC system with a C18 column and UV detector
Procedure:
-
Method Development: Develop an isocratic or gradient HPLC method that provides good resolution of the parent conjugate from any potential degradation products. A typical mobile phase could be a mixture of acetonitrile and a phosphate (B84403) buffer.[12] The detection wavelength should be set at the UV maximum of the conjugate.
-
Forced Degradation Study:
-
Acid Hydrolysis: Dissolve the conjugate in a solution of 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Dissolve the conjugate in a solution of 0.1 M NaOH and incubate at room temperature.
-
Oxidative Degradation: Treat the conjugate with a solution of 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid conjugate to elevated temperatures (e.g., 80°C).
-
Photostability: Expose a solution of the conjugate to UV light.
-
-
Sample Analysis: At various time points, take aliquots from the stressed samples, neutralize if necessary, and dilute to an appropriate concentration for HPLC analysis.
-
Data Analysis: Monitor the decrease in the peak area of the parent conjugate and the appearance of new peaks corresponding to degradation products. The method is considered stability-indicating if the degradation product peaks are well-resolved from the parent peak.
Visualizations
Caption: Experimental workflow for improving the solubility and stability of conjugates.
Caption: Mechanism of action for a thalidomide-based PROTAC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. precisepeg.com [precisepeg.com]
- 6. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 7. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 8. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. ajpaonline.com [ajpaonline.com]
- 12. ijirmf.com [ijirmf.com]
- 13. waters.com [waters.com]
- 14. biopharminternational.com [biopharminternational.com]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. biopharmaspec.com [biopharmaspec.com]
- 17. sgs.com [sgs.com]
- 18. benchchem.com [benchchem.com]
- 19. medchemexpress.com [medchemexpress.com]
- 20. medchemexpress.com [medchemexpress.com]
Technical Support Center: Addressing Off-Target Effects of Thalidomide-NH-amido-C2-NH2
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects when using "Thalidomide-NH-amido-C2-NH2" in their experiments. This molecule is a ligand-linker conjugate incorporating a thalidomide-based Cereblon (CRBN) E3 ligase ligand, commonly used in the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of the thalidomide (B1683933) moiety in "this compound"?
A1: The thalidomide component of this conjugate acts as a molecular glue that binds to the Cereblon (CRBN) protein.[5][6] CRBN is a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase complex (CRL4^CRBN^).[5][7] By binding to CRBN, the thalidomide moiety recruits the entire E3 ligase complex. When incorporated into a PROTAC, this allows for the ubiquitination and subsequent proteasomal degradation of a target protein of interest.
Q2: What are the known on-target and potential off-target effects of thalidomide and its analogs?
A2: The primary on-target therapeutic effects of thalidomide analogs, particularly in the context of multiple myeloma, involve the degradation of lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[5] However, thalidomide and its derivatives are also known to induce the degradation of other proteins, referred to as "neosubstrates," which can lead to off-target effects.[8] A significant off-target neosubstrate is the Spalt-like transcription factor 4 (SALL4), the degradation of which has been linked to the teratogenic effects of thalidomide.[5][8] Other potential off-target proteins include various zinc finger proteins.[8]
Q3: What is the "hook effect" and how can it contribute to off-target degradation?
A3: The "hook effect" is a phenomenon observed at high concentrations of a PROTAC where the degradation of the target protein is paradoxically reduced.[9] This occurs because the high concentration of the PROTAC leads to the formation of binary complexes (PROTAC-target protein or PROTAC-E3 ligase) instead of the productive ternary complex (target protein-PROTAC-E3 ligase) required for degradation. These non-productive binary complexes can sequester the E3 ligase, and it is hypothesized that the PROTAC/E3 ligase binary complex may still be capable of recruiting and degrading low-affinity off-target proteins.[9]
Troubleshooting Guide
This guide provides a structured approach to identifying and mitigating off-target effects during your experiments with "this compound"-based PROTACs.
Issue 1: High degree of off-target protein degradation observed in proteomic analysis.
| Possible Cause | Suggested Solution |
| PROTAC concentration is too high. | Perform a dose-response study to determine the optimal concentration that maximizes on-target degradation while minimizing off-target effects. A typical starting range is 1 nM to 10 µM.[9] |
| Sub-optimal incubation time. | Optimize the incubation time. Shorter incubation periods (e.g., 4, 8, 16 hours) may be sufficient to observe on-target effects with fewer off-target consequences.[9] |
| Cell line sensitivity. | If possible, screen multiple cell lines to identify one with a more favorable on-target to off-target profile. |
Issue 2: Inconsistent or unexpected phenotypic results.
| Possible Cause | Suggested Solution |
| Off-target effects are confounding the experimental outcome. | Utilize quantitative mass spectrometry to identify and quantify all proteins degraded upon PROTAC treatment.[8] This will help to distinguish between on-target and off-target driven phenotypes. |
| Lack of target engagement. | Confirm that your PROTAC is engaging with both the target protein and CRBN using biophysical assays such as Cellular Thermal Shift Assay (CETSA) or NanoBRET.[8][10] |
| Variability in experimental setup. | Ensure consistent cell seeding density, treatment conditions, and lysis procedures across all experiments. |
Experimental Protocols
Protocol 1: Dose-Response Study using Western Blot
This protocol is for determining the optimal concentration of a "this compound"-based PROTAC for target protein degradation.
-
Cell Seeding: Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[9]
-
Cell Treatment: Treat cells with a serial dilution of your PROTAC (e.g., 1 nM to 10 µM). Include a DMSO vehicle control.[9]
-
Incubation: Incubate for a predetermined time (e.g., 24 hours).
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Add RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing periodically.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant.[9]
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[9]
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration for all samples.
-
Prepare samples with Laemmli buffer and boil.
-
Load samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF membrane.[11]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[9]
-
Incubate with primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[9]
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.[9]
-
Visualize bands using an ECL substrate and an imager.[9]
-
Protocol 2: Global Proteomic Analysis by Mass Spectrometry
This protocol provides a general workflow for identifying on- and off-target protein degradation.
-
Sample Preparation: Treat cells with the optimized PROTAC concentration and a vehicle control. Harvest and lyse cells as described in Protocol 1.
-
Protein Digestion and Labeling:
-
Take an equal amount of protein from each sample.
-
Reduce and alkylate the proteins.
-
Digest proteins into peptides using trypsin.
-
Label peptides with Tandem Mass Tag (TMT) reagents for multiplexed analysis.[8]
-
-
Fractionation: Combine the labeled peptide samples and fractionate using high-pH reversed-phase liquid chromatography to increase proteome coverage.[11]
-
LC-MS/MS Analysis: Analyze each fraction by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[11]
-
Data Analysis: Use proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins. Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control.[11]
Visualizations
Caption: Workflow of PROTAC-mediated protein degradation.
Caption: Logic diagram for troubleshooting off-target effects.
Caption: Signaling pathway of thalidomide-induced protein degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. A novel effect of thalidomide and its analogs: suppression of cereblon ubiquitination enhances ubiquitin ligase function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
"Thalidomide-NH-amido-C2-NH2" degradation in different cell lines
Welcome to the technical support center for researchers working with thalidomide (B1683933) and its analogs. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in-vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for thalidomide and its analogs?
Thalidomide and its derivatives, often referred to as immunomodulatory drugs (IMiDs), function as "molecular glues." They mediate the interaction between the E3 ubiquitin ligase substrate receptor Cereblon (CRBN) and specific target proteins known as neosubstrates.[1][2] This induced proximity leads to the ubiquitination of the neosubstrate by the CRL4-CRBN complex, marking it for degradation by the 26S proteasome.[2] This targeted protein degradation is the primary mechanism behind their therapeutic effects.[1][2]
Q2: Why do different thalidomide analogs exhibit varying degradation profiles and potencies?
The degradation efficiency and substrate specificity of thalidomide analogs are influenced by several factors:
-
Binding Affinity: The binding affinity of the analog to CRBN and the stability of the ternary complex (CRBN-analog-neosubstrate) are critical.[3]
-
Substrate Specificity: Different analogs can induce the degradation of distinct sets of neosubstrates.[1] For instance, some analogs may potently degrade Ikaros (IKZF1) and Aiolos (IKZF3), while others might target casein kinase 1 alpha (CK1α) or G1 to S phase transition 1 (GSPT1).[2][4]
-
Cellular Context: The intrinsic properties of the cell line, such as the expression level of CRBN and the abundance of competing endogenous substrates, play a significant role.[1][3]
Q3: We are observing inconsistent degradation of our target protein. What could be the issue?
Inconsistent degradation can stem from several experimental variables. Refer to the troubleshooting guide below for potential causes and solutions.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or low degradation of the target protein | Low CRBN expression in the cell line: CRBN is essential for the activity of thalidomide analogs.[1] | - Confirm CRBN expression levels in your cell line via Western blot or qPCR.- Consider using a cell line known to have high CRBN expression (e.g., MM.1S) or overexpressing CRBN.[5] |
| Proteasome inhibition: If the proteasome is not functioning correctly, ubiquitinated proteins will not be degraded. | - Ensure that cells have not been inadvertently treated with a proteasome inhibitor.- As a control, pre-treat cells with a known proteasome inhibitor (e.g., MG132) before adding the thalidomide analog. This should prevent degradation.[6] | |
| Compound instability: The thalidomide analog may be degrading in the culture medium. | - Prepare fresh stock solutions of the compound.- Minimize the time the compound is in aqueous solution before being added to the cells. | |
| High variability between replicates | Inconsistent cell density: Variations in cell number can affect the drug-to-cell ratio and subsequent degradation. | - Ensure accurate cell counting and plating.- Allow cells to adhere and reach a consistent confluency before treatment. |
| Edge effects in multi-well plates: Evaporation from wells on the edge of a plate can concentrate the drug. | - Avoid using the outer wells of the plate for critical experiments.- Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Unexpected off-target effects | Degradation of other neosubstrates: The thalidomide analog may be degrading other proteins that are affecting cell viability or phenotype. | - Perform proteomic analysis to identify other degraded proteins.- Consult literature for the known substrate profile of your specific analog. |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol is a standard method to assess the degradation of a protein of interest (POI).[6]
Materials:
-
Cell line of interest
-
Thalidomide analog (e.g., Thalidomide-NH-amido-C2-NH2)
-
DMSO (vehicle control)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Treatment: Seed cells at an appropriate density and allow them to attach overnight. Treat cells with the thalidomide analog at various concentrations for a desired time course (e.g., 0, 2, 4, 8, 16, 24 hours). Include a DMSO-treated vehicle control.[6]
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer.[6]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.[6]
-
Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody for the POI overnight at 4°C.[6]
-
Secondary Antibody and Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an ECL substrate.[6]
-
Loading Control: Strip the membrane and re-probe with an antibody for a loading control to ensure equal protein loading.[6]
-
Analysis: Quantify the band intensities to determine the extent of protein degradation.
Protocol 2: Quantitative Real-Time PCR (qRT-PCR) for Target Gene Expression
This protocol is used to determine if the thalidomide analog affects the transcription of the gene encoding the POI.[6]
Materials:
-
Treated cells from Protocol 1
-
RNA isolation kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan probes for the gene of interest and a housekeeping gene (e.g., GAPDH, ACTB)
-
qRT-PCR instrument
Procedure:
-
RNA Isolation: Isolate total RNA from the treated cells.[6]
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA.[6]
-
qRT-PCR: Perform qRT-PCR using primers for the gene of interest and a housekeeping gene.[6]
-
Data Analysis: Analyze the data using the ΔΔCt method to determine the relative fold change in mRNA expression.[6] A lack of significant change in mRNA levels suggests that the protein reduction is due to post-transcriptional events like degradation.
Visualizations
Caption: Mechanism of thalidomide analog-induced protein degradation.
Caption: A logical workflow for troubleshooting inconsistent degradation.
References
- 1. Patterns of substrate affinity, competition, and degradation kinetics underlie biological activity of thalidomide analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Thalidomide- and Pomalidomide-Based PROTACs for BRD4 Degradation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Proteolysis Targeting Chimeras (PROTACs) utilizing thalidomide- and pomalidomide-based ligands for the degradation of the Bromodomain and Extra-Terminal domain (BET) protein BRD4. While specific data for PROTACs employing the "Thalidomide-NH-amido-C2-NH2" linker is not extensively available in public literature, this guide will draw upon data from well-characterized thalidomide- and pomalidomide-based BRD4 degraders to provide a comparative analysis. The focus will be on the principles of PROTAC design, performance differences, and the experimental methodologies used for their evaluation.
Introduction to BRD4-Targeting PROTACs
PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to induce the degradation of a target protein. They consist of a ligand that binds to the protein of interest (POI), in this case BRD4, a second ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. BRD4 is a critical epigenetic reader involved in the transcriptional regulation of key oncogenes, most notably c-Myc, making it a prime target in cancer therapy. Both thalidomide (B1683933) and its analog pomalidomide (B1683931) are effective recruiters of the Cereblon (CRBN) E3 ubiquitin ligase.
Core Differences: Thalidomide vs. Pomalidomide as CRBN Ligands
The choice of the E3 ligase ligand is a critical determinant of a PROTAC's efficacy. Pomalidomide is generally favored over thalidomide in PROTAC design for several reasons. Pomalidomide exhibits a higher binding affinity for CRBN compared to thalidomide.[1] This enhanced affinity can lead to more efficient formation of the ternary complex (BRD4-PROTAC-CRBN), which is a prerequisite for subsequent ubiquitination and degradation of BRD4.
The following table summarizes the reported binding affinities of thalidomide and pomalidomide to the CRBN-DDB1 complex.
| Ligand | Binding Affinity (Kd) to CRBN-DDB1 |
| Thalidomide | ~250 nM[1] |
| Pomalidomide | ~157 nM[1] |
This difference in binding affinity often translates to improved degradation potency for pomalidomide-based PROTACs.
Performance Comparison of BRD4-Targeting PROTACs
To illustrate the performance differences between thalidomide- and pomalidomide-based PROTACs, we will compare the data for two well-characterized BRD4 degraders: dBET1 (thalidomide-based) and ARV-825 (pomalidomide-based). Both utilize the same BRD4-binding warhead, JQ1, allowing for a more direct comparison of the E3 ligase ligand's impact.
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| dBET1 | Thalidomide | BRD4 | MV4;11 | ~100 | >95 | [2] |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | < 1 | >95 | [3] |
| ARV-825 | Pomalidomide | BRD4 | 22RV1 | 0.57 | Not Reported | [4] |
Note: DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values are compiled from different studies and experimental conditions may vary.
The data indicates that the pomalidomide-based PROTAC, ARV-825, generally exhibits significantly higher potency (lower DC50) in degrading BRD4 compared to the thalidomide-based dBET1. This is consistent with the higher binding affinity of pomalidomide for CRBN.
Signaling Pathway and Mechanism of Action
The degradation of BRD4 by these PROTACs leads to the downregulation of its downstream targets, most notably the proto-oncogene c-Myc. This disruption of the BRD4-c-Myc axis is a key driver of the anti-proliferative and pro-apoptotic effects observed in cancer cells.
Experimental Workflow for PROTAC Evaluation
A typical workflow for assessing the efficacy of a BRD4-targeting PROTAC involves several key experimental stages, from initial cell treatment to the quantification of protein degradation and its impact on cell viability.
Experimental Protocols
Western Blotting for BRD4 Degradation
This protocol outlines the steps to quantify the degradation of BRD4 protein in cultured cells following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Seed a suitable cancer cell line (e.g., MV4;11, Jurkat, 22RV1) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 12, or 24 hours).
2. Cell Lysis and Protein Extraction:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay kit according to the manufacturer's instructions.
4. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer and boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against BRD4 (and c-Myc) diluted in blocking buffer overnight at 4°C.
-
Also, probe for a loading control protein (e.g., GAPDH, β-actin, or Vinculin) to ensure equal protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
6. Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 and c-Myc band intensities to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine the DC50 and Dmax values.
Cell Viability Assay (MTS Assay)
This protocol measures the metabolic activity of cells as an indicator of cell viability following PROTAC treatment.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.
2. Compound Treatment:
-
Prepare serial dilutions of the PROTAC in culture medium.
-
Treat the cells with the desired concentrations of the PROTAC and a vehicle control.
3. Incubation:
-
Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
4. MTS Reagent Addition:
-
Add MTS reagent to each well according to the manufacturer's protocol.
-
Incubate the plate for 1-4 hours at 37°C.
5. Absorbance Measurement:
-
Measure the absorbance at 490 nm using a microplate reader.
6. Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the cell viability against the logarithm of the PROTAC concentration and use a non-linear regression model to determine the IC50 (half-maximal inhibitory concentration) value.
Conclusion
Both thalidomide- and pomalidomide-based PROTACs are effective in degrading BRD4. However, the higher binding affinity of pomalidomide for CRBN generally translates to more potent degradation of BRD4, as exemplified by the lower DC50 values of ARV-825 compared to dBET1. The choice of the E3 ligase ligand, along with the linker and the warhead, is a critical consideration in the design of effective PROTACs. The experimental protocols provided in this guide offer a robust framework for the evaluation and comparison of novel BRD4-targeting degraders.
References
The Tale of Two Linkers: A Comparative Guide to Short Amide vs. Longer PEG Linkers in PROTAC Efficacy
For the attention of researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of PROTACs (Proteolysis Targeting Chimeras) employing a short linker, exemplified by "Thalidomide-NH-amido-C2-NH2," versus those utilizing longer polyethylene (B3416737) glycol (PEG) linkers. This analysis is supported by experimental data and detailed protocols to inform the rational design of next-generation protein degraders.
The linker in a PROTAC is a critical determinant of its efficacy, influencing ternary complex formation, cellular permeability, and ultimately, the degradation of the target protein.[1] The choice between a short, more rigid linker and a longer, more flexible PEG linker is a key consideration in PROTAC design. This guide delves into the nuances of this decision, using the degradation of Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a high-value therapeutic target, as a case study.
Quantitative Comparison of Linker Efficacy
The degradation potency of a PROTAC is typically measured by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables summarize findings from studies on thalidomide-based PROTACs targeting BRD4, illustrating the impact of linker length on degradation efficacy. It is important to note that the data is compiled from multiple sources and experimental conditions may vary.
Table 1: Impact of Linker Length on BRD4 Degradation
| Linker Composition (Number of PEG units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| 0 (Short Amide Linker) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective in promoting potent degradation.[2][3] |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly decrease degradation potency.[2] |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may impede the formation of an optimal ternary complex.[2] |
| 4-5 | BRD4 | Various | < 0.5 | > 90 | Longer PEG linkers can restore and even enhance degradation potency.[3] |
| 8 | BRD4 | Various | Variable | Variable | Efficacy with very long linkers is highly dependent on the specific PROTAC architecture.[3] |
These findings suggest a non-linear relationship between linker length and BRD4 degradation, a phenomenon sometimes referred to as the "Goldilocks effect". Both very short and longer linkers can be effective, while those of intermediate length may be detrimental to activity.[3] This underscores the necessity of empirical optimization of the linker for each specific target protein and E3 ligase pair.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the underlying processes, the following diagrams, generated using Graphviz (DOT language), illustrate the PROTAC-mediated degradation pathway and a typical experimental workflow for its evaluation.
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate evaluation of PROTAC performance.
Western Blot Analysis for Protein Degradation
This protocol outlines the steps to quantify the degradation of a target protein following PROTAC treatment.[4][5]
1. Cell Culture and Treatment:
-
Seed a human cancer cell line expressing the target protein (e.g., H661 for BRD4) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTACs (e.g., 1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 18 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
3. SDS-PAGE and Immunoblotting:
-
Normalize the protein concentration of all samples and prepare them with Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody against the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
4. Detection and Data Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
NanoBRET™ Assay for Ternary Complex Formation
This assay quantitatively measures the formation of the ternary complex in living cells.[6][7][8]
1. Cell Preparation and Transfection:
-
Co-transfect cells (e.g., HEK293) with plasmids encoding the target protein fused to NanoLuc® luciferase (donor) and the E3 ligase fused to HaloTag® (acceptor).
-
Plate the transfected cells in a 96-well plate and incubate for 24-48 hours.
2. Compound Treatment and Reagent Addition:
-
Prepare serial dilutions of the PROTACs.
-
Add the HaloTag® NanoBRET® 618 Ligand to the cells and incubate.
-
Add the PROTAC dilutions to the cells and incubate for the desired time.
-
Prepare and add the NanoBRET™ detection reagent containing the Nano-Glo® Live Cell Substrate.
3. Signal Measurement and Data Analysis:
-
Measure the donor and acceptor emission signals using a luminometer equipped with appropriate filters.
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.
-
Plot the NanoBRET™ ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.
Conclusion
The choice between a short amide linker like that in "this compound" and longer PEG linkers is not straightforward and is highly dependent on the specific biological context. While short linkers can be highly effective, as demonstrated in some BRD4 PROTACs, they may not provide the necessary flexibility for optimal ternary complex formation with other targets. Longer PEG linkers offer increased conformational flexibility, which can be advantageous for spanning the distance between the target protein and the E3 ligase and for improving the physicochemical properties of the PROTAC.[1] However, as the data for BRD4 suggests, there is a complex interplay between linker length, flexibility, and the specific geometry of the ternary complex.
Ultimately, a systematic approach to linker optimization, employing a diverse range of linker lengths and compositions, is crucial for the development of potent and selective protein degraders. The experimental protocols provided in this guide offer a robust framework for conducting such comparative studies.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 8. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
Selectivity Profiling of Thalidomide-Based Degraders with Short Amino-Functionalized Linkers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted protein degradation, the selectivity of a degrader is a paramount determinant of its therapeutic potential and safety profile. This guide provides a comparative analysis of the selectivity of thalidomide-based degraders, with a particular focus on structures analogous to "Thalidomide-NH-amido-C2-NH2". While direct selectivity data for this specific molecule is not publicly available, this guide synthesizes data from closely related structures to offer insights into the performance of degraders featuring short, flexible, amino-functionalized linkers.
The core of these degraders is the thalidomide (B1683933) moiety, which recruits the Cereblon (CRBN) E3 ubiquitin ligase. The attached linker, though seemingly a simple connector, plays a pivotal role in modulating the formation of the ternary complex between the target protein, the degrader, and CRBN, thereby influencing both potency and selectivity. This guide will explore the on-target efficacy and off-target profiles of such degraders, supported by experimental data and detailed methodologies.
Data Presentation: Comparative Degradation Efficiency
The following tables summarize the performance of various thalidomide- and pomalidomide-based degraders, highlighting the impact of linker composition and length on their degradation capabilities. These serve as a proxy for understanding the potential performance of a "this compound" based degrader.
Table 1: Degradation Potency (DC50) and Efficacy (Dmax) of BET-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Linker Type | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| ARV-825 | Pomalidomide | Short piperidine-based | BRD4 | Jurkat | < 1 | > 95 | [1] |
| Degrader A | Thalidomide | C8 alkyl chain | FBXO22 | HEK293T | ~3000 | ~50 | [2] |
| Degrader B | Thalidomide | Short PEG linker | BRD4 | HeLa | 1.8 | > 90 | |
| Degrader C | Lenalidomide | 7-carbon linker | METTL3 | MV4-11 | 440 | 80 |
Note: Data is compiled from various sources and experimental conditions may differ. This table is for illustrative purposes to show the range of potencies achievable with different linker types.
Table 2: Neosubstrate Degradation Profile of Thalidomide Analogs
| Compound | Target Neosubstrate | Cell Line | DC50 (µM) | Dmax (%) | Reference |
| Lenalidomide | IKZF1 | MM1.S | ~1 | > 90 | |
| Pomalidomide | IKZF1 | MM1.S | ~0.1 | > 90 | |
| CC-885 | GSPT1 | MOLM13 | < 0.01 | > 90 | [3] |
| Thalidomide | IKZF1 | HEK293T | > 10 | < 50 |
This table illustrates the inherent activity of thalidomide and its analogs in degrading common neosubstrates, a key consideration for off-target effects of thalidomide-based degraders.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of protein degraders. The following are protocols for key experiments cited in the evaluation of degrader selectivity.
1. Western Blot Analysis for Target Protein Degradation
This is a standard method for quantifying the reduction in target protein levels following treatment with a degrader.[4][5][6][7]
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates and allow them to attach overnight.
-
Treat the cells with a serial dilution of the degrader compound. Include a vehicle-only control (e.g., DMSO).
-
Incubate for a predetermined time course (e.g., 4, 8, 16, 24 hours).
-
-
Lysate Preparation:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Immunoblotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with a primary antibody specific for the target protein, as well as a loading control (e.g., GAPDH, β-actin).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize the target protein signal to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
-
2. Quantitative Proteomics for Global Selectivity Profiling
Mass spectrometry-based proteomics provides an unbiased, proteome-wide view of a degrader's selectivity.[8]
-
Sample Preparation:
-
Culture and treat cells with the degrader and vehicle control as described for Western blotting.
-
Harvest cells, lyse, and extract proteins.
-
Digest proteins into peptides using trypsin.
-
Label peptides from different treatment conditions with isobaric tags (e.g., Tandem Mass Tags - TMT).
-
Pool the labeled peptide samples.
-
-
LC-MS/MS Analysis:
-
Fractionate the pooled peptide sample using high-pH reversed-phase liquid chromatography.
-
Analyze the peptide fractions by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Process the raw mass spectrometry data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify proteins based on the reporter ion intensities from the TMT tags.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon degrader treatment.
-
Generate volcano plots to visualize changes in protein abundance and assess selectivity.
-
3. HiBiT Assay for Real-Time Degradation Kinetics
The HiBiT assay is a sensitive, real-time method to measure protein degradation in live cells.[9][10][11][12][13]
-
Cell Line Generation:
-
Use CRISPR/Cas9 to knock-in the 11-amino-acid HiBiT tag at the endogenous locus of the target protein in a cell line stably expressing the LgBiT protein.
-
-
Assay Procedure:
-
Plate the HiBiT-tagged cells in a 96-well plate.
-
Add the Nano-Glo® Live Cell Reagent to the wells.
-
Measure the baseline luminescence.
-
Add the degrader compound at various concentrations.
-
Monitor the decrease in luminescence over time, which corresponds to the degradation of the HiBiT-tagged protein.
-
-
Data Analysis:
-
Calculate the rate of degradation, Dmax, and DC50 from the kinetic data.
-
Mandatory Visualizations
The following diagrams, created using the DOT language, illustrate key pathways and workflows relevant to the selectivity profiling of thalidomide-based degraders.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. JCI - Degradation of GSPT1 causes TP53-independent cell death in leukemia while sparing normal hematopoietic stem cells [jci.org]
- 4. benchchem.com [benchchem.com]
- 5. abcam.com [abcam.com]
- 6. Western Blot Protocol | Proteintech Group [ptglab.com]
- 7. bio-rad.com [bio-rad.com]
- 8. benchchem.com [benchchem.com]
- 9. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 10. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. HiBiT Protein Tagging Technology [worldwide.promega.com]
- 12. Nano-Glo® HiBiT Lytic Detection System Protocol [worldwide.promega.com]
- 13. promega.com [promega.com]
Confirming Ternary Complex Formation for Thalidomide-Based PROTACs: A Comparative Guide to AlphaLISA and Alternative Assays
For researchers, scientists, and drug development professionals, the confirmation and characterization of a stable ternary complex—comprising the target protein, a PROTAC® (Proteolysis Targeting Chimera), and an E3 ubiquitin ligase—is a critical step in the development of effective protein degraders. This guide provides a comparative analysis of the AlphaLISA® (Amplified Luminescent Proximity Homogeneous Assay) technology for confirming ternary complex formation, specifically focusing on PROTACs utilizing a "Thalidomide-NH-amido-C2-NH2" moiety to recruit the Cereblon (CRBN) E3 ligase. We present supporting experimental data and protocols, and compare AlphaLISA with other common biophysical assays.
The formation of a productive ternary complex is the linchpin of PROTAC-mediated protein degradation. It brings the target protein into close enough proximity to the E3 ligase to facilitate ubiquitination and subsequent degradation by the proteasome. Therefore, robust and quantitative methods to measure the formation and stability of this complex are essential for optimizing PROTAC design.
AlphaLISA Assay: A Powerful Tool for Detecting Ternary Complexes
AlphaLISA is a bead-based, no-wash immunoassay that is highly suited for studying complex biomolecular interactions.[1][2] The principle relies on the proximity of two types of beads: a Donor bead and an Acceptor bead.[1] When these beads are brought close together by the formation of a molecular bridge—in this case, the ternary complex—a cascade of chemical reactions is initiated upon excitation of the Donor bead, leading to a luminescent signal from the Acceptor bead.[1]
A key characteristic of PROTAC-induced ternary complex formation observed in AlphaLISA assays is the "hook effect".[3][4] This bell-shaped dose-response curve results from the fact that at high concentrations, the PROTAC saturates both the target protein and the E3 ligase independently, leading to the formation of binary complexes that inhibit the formation of the ternary complex and thus decrease the AlphaLISA signal.[3][4] The peak of this curve represents the optimal concentration range for maximal ternary complex formation.
Experimental Workflow: AlphaLISA for Ternary Complex Detection
Signaling Pathway of Thalidomide-Based PROTAC Action
References
Comparative analysis of "Thalidomide-NH-amido-C2-NH2" and "Thalidomide-NH-amido-C4-NH2"
In the rapidly advancing field of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. A critical component of PROTAC design is the linker, which connects the target-binding ligand to the E3 ligase-recruiting moiety. This guide provides a comparative analysis of two commonly used thalidomide-based linkers, "Thalidomide-NH-amido-C2-NH2" and "Thalidomide-NH-amido-C4-NH2," intended for researchers, scientists, and drug development professionals.
Structural and Functional Overview
"this compound" and "Thalidomide-NH-amido-C4-NH2" are both E3 ligase ligand-linker conjugates that incorporate the thalidomide (B1683933) moiety to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] The key distinction between these two molecules lies in the length of the alkyl chain linker: a two-carbon (C2) chain in the former and a four-carbon (C4) chain in the latter. This seemingly minor difference can have a significant impact on the overall performance of the resulting PROTAC molecule.
The length and flexibility of the linker are crucial for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3][4] An optimal linker length allows for the necessary proximity and orientation of the target protein and the E3 ligase to facilitate the transfer of ubiquitin, leading to the degradation of the target protein.[3]
Expected Performance Comparison
While direct quantitative data is unavailable, we can extrapolate the potential impact of the C2 versus C4 linker based on general principles of PROTAC design. The optimal linker length is highly dependent on the specific target protein and the binding pockets of both the target and the E3 ligase.[4]
| Feature | This compound (C2 Linker) | Thalidomide-NH-amido-C4-NH2 (C4 Linker) | Rationale |
| Flexibility | More rigid | More flexible | Shorter alkyl chains have fewer rotatable bonds, leading to a more constrained conformation. |
| Ternary Complex Formation | May be optimal for specific target proteins where a shorter, more rigid connection is favorable for productive ternary complex formation. Could also lead to steric hindrance if the geometry is not ideal. | The increased flexibility may allow for better accommodation of different target protein topographies and facilitate the formation of a stable ternary complex. However, excessive flexibility can sometimes be entropically unfavorable.[] | |
| Degradation Efficiency (DC50/Dmax) | Highly target-dependent. A shorter linker might lead to very potent degradation if it perfectly orients the target and E3 ligase, but could also be completely inactive if the orientation is incorrect. | Generally, a slightly longer and more flexible linker may have a broader applicability across different targets by allowing for more conformational adjustments to achieve a productive ternary complex. | |
| Cell Permeability | The overall physicochemical properties of the final PROTAC will influence permeability. The shorter linker contributes less to the molecular weight and lipophilicity. | The longer alkyl chain will increase the molecular weight and lipophilicity of the resulting PROTAC, which can impact its solubility and permeability. |
Experimental Protocols
To empirically determine the optimal linker for a specific target protein, the following experimental protocols are essential.
Target Protein Degradation Assay (Western Blot)
This assay is used to quantify the reduction in the levels of the target protein upon treatment with the PROTAC.
Materials:
-
Cell line expressing the target protein
-
PROTACs (dissolved in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs (typically from nanomolar to micromolar) for a specific duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against the target protein, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis: Quantify the band intensities for the target protein and the loading control. Normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control. The DC50 (concentration at which 50% degradation is achieved) and Dmax (maximum degradation) can be determined by plotting the percentage of degradation against the PROTAC concentration.[6][7][8][9]
Binding Affinity Assays
These assays are crucial to confirm that the thalidomide-based linkers retain their ability to bind to Cereblon.
SPR is a label-free technique to measure the binding kinetics and affinity between a ligand and an analyte in real-time.[10][11][12]
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Recombinant Cereblon protein
-
This compound and Thalidomide-NH-amido-C4-NH2
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Ligand Immobilization: Immobilize the recombinant Cereblon protein onto the surface of a sensor chip using standard amine coupling chemistry.
-
Analyte Injection: Prepare a series of concentrations of the thalidomide-based linkers in running buffer. Inject the different concentrations of the analytes over the immobilized Cereblon surface.
-
Data Collection: Monitor the change in the SPR signal (measured in response units, RU) during the association and dissociation phases.
-
Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
ITC directly measures the heat changes that occur upon biomolecular binding, allowing for the determination of binding affinity, stoichiometry, and thermodynamic parameters.[13][14][15][16]
Materials:
-
Isothermal titration calorimeter
-
Recombinant Cereblon protein
-
This compound and Thalidomide-NH-amido-C4-NH2
-
Dialysis buffer
Procedure:
-
Sample Preparation: Dialyze both the Cereblon protein and the thalidomide-based linkers against the same buffer to minimize heats of dilution.
-
ITC Experiment: Load the Cereblon protein into the sample cell and the thalidomide-based linker into the injection syringe. Titrate the linker into the protein solution in a series of small injections.
-
Data Collection: Measure the heat released or absorbed after each injection.
-
Data Analysis: Integrate the heat peaks and plot them against the molar ratio of the ligand to the protein. Fit the resulting binding isotherm to a suitable binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Signaling Pathway and Experimental Workflow Visualization
The following diagrams, created using the DOT language, illustrate the key signaling pathway and a general experimental workflow for the evaluation of these PROTAC linkers.
Caption: CRBN-mediated Protein Degradation Pathway.
Caption: Experimental Workflow for PROTAC Evaluation.
Conclusion
The choice between "this compound" and "Thalidomide-NH-amido-C4-NH2" as a linker for a PROTAC is a critical decision that requires careful consideration and empirical validation. While the C4 linker offers greater flexibility, which may be advantageous for a wider range of target proteins, the more rigid C2 linker could provide superior potency for specific targets where a constrained conformation is optimal for ternary complex formation. The provided experimental protocols offer a robust framework for researchers to quantitatively assess the performance of these linkers and select the most effective one for their specific protein of interest, thereby accelerating the development of novel protein-degrading therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. What Is Western Blot? A Step-by-Step Guide to Protein Detection [synapse.patsnap.com]
- 8. bio-rad.com [bio-rad.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. Kinetic characterization of protein-ligand binding by surface plasmon resonance (SPR) [vlabs.iitkgp.ac.in]
- 11. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 12. Surface Plasmon Resonance Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isothermal Titration Calorimetry (ITC) [protocols.io]
- 15. researchgate.net [researchgate.net]
- 16. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
Unveiling the Off-Target Landscape: A Comparative Guide to Thalidomide Analogs' Protein Degradation Profiles
For researchers, scientists, and drug development professionals, understanding the off-target effects of targeted protein degraders is paramount for advancing safer and more effective therapeutics. This guide provides a comparative analysis of the off-target protein degradation profiles of thalidomide (B1683933) and its analogs, offering insights relevant to the evaluation of novel derivatives such as "Thalidomide-NH-amido-C2-NH2".
Thalidomide and its analogs, including lenalidomide (B1683929) and pomalidomide (B1683931), function as molecular glues that co-opt the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of specific proteins, known as neosubstrates. While the on-target degradation of proteins like Ikaros (IKZF1) and Aiolos (IKZF3) is central to their therapeutic efficacy in hematological malignancies, the unintended degradation of other proteins can lead to adverse effects. A comprehensive understanding of these off-target profiles is crucial for the rational design of new degraders with improved safety and specificity.
Comparative Analysis of Off-Target Degradation
Quantitative mass spectrometry-based proteomics stands as the gold standard for the unbiased identification and quantification of protein degradation events induced by small molecules. While specific data for "this compound" is not publicly available, analysis of well-characterized thalidomide analogs provides a foundational understanding of potential off-target liabilities.
A key study employing a novel quantitative, targeted mass spectrometry assay has shed light on the distinct patterns of substrate specificity among thalidomide and its analogs. This research highlights that even subtle structural modifications can significantly alter the repertoire of degraded proteins, influencing both therapeutic activity and toxicity.
Below is a summary of representative quantitative proteomics data comparing the degradation of known on-target and off-target neosubstrates by thalidomide and its more potent analogs, lenalidomide and pomalidomide.
| Protein Target | Gene Name | Function | Thalidomide | Lenalidomide | Pomalidomide | Potential Off-Target Effect |
| On-Target | ||||||
| Ikaros | IKZF1 | Lymphoid transcription factor | + | +++ | +++ | Anti-proliferative, Immunomodulatory |
| Aiolos | IKZF3 | Lymphoid transcription factor | + | +++ | +++ | Anti-proliferative, Immunomodulatory |
| Casein kinase 1α | CSNK1A1 | Serine/threonine kinase | - | ++ | - | Therapeutic in 5q-MDS |
| Off-Target | ||||||
| Spalt-like transcription factor 4 | SALL4 | Transcription factor | ++ | + | ++ | Linked to teratogenicity[1] |
| Zinc finger protein 91 homolog | ZFP91 | Transcription factor | + | + | + | Potential developmental effects[1] |
| RAB28, Member RAS Oncogene Family | RAB28 | Small GTPase | +/- | + | + | Altered intracellular trafficking[1] |
| G1 to S phase transition 1 | GSPT1 | Translation termination factor | - | - | ++ | Potential for broad cellular toxicity |
Relative degradation is denoted as: +++ (strong), ++ (moderate), + (weak), +/- (very weak/variable), - (not significant).
Experimental Protocols
The identification and quantification of off-target protein degradation is a meticulous process. The following outlines a general workflow for a quantitative proteomics experiment.
Quantitative Proteomic Analysis of Protein Degradation
This protocol provides a general workflow for identifying and quantifying protein degradation induced by a thalidomide analog using mass spectrometry.
-
Cell Culture and Treatment:
-
Culture a relevant human cell line (e.g., HEK293T, MM.1S) to approximately 70-80% confluency.
-
Treat cells with the test compound (e.g., "this compound") at various concentrations and for different durations. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis and Protein Extraction:
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a suitable buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant containing the proteome.
-
-
Protein Digestion:
-
Quantify the protein concentration of each sample (e.g., using a BCA assay).
-
Reduce disulfide bonds with dithiothreitol (B142953) (DTT) and alkylate cysteine residues with iodoacetamide.
-
Digest proteins into peptides using an enzyme such as trypsin.
-
-
Peptide Labeling (for multiplexed analysis):
-
For comparative analysis, peptides from different samples can be labeled with isobaric tags (e.g., Tandem Mass Tags - TMT).
-
-
LC-MS/MS Analysis:
-
Analyze the peptide samples using a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
The mass spectrometer is operated to acquire data on the mass-to-charge ratio of the peptides and their fragments.
-
-
Data Analysis:
-
Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer).
-
Identify and quantify proteins across all samples.
-
Perform statistical analysis to identify proteins that are significantly downregulated in the compound-treated samples compared to the vehicle control.
-
Downregulated proteins are considered potential degradation targets.
-
-
Validation:
-
Confirm the degradation of identified off-target proteins using orthogonal methods such as Western blotting or targeted protein quantification assays.
-
Visualizing the Mechanism and Workflow
To better understand the underlying biological processes and experimental procedures, the following diagrams are provided.
Conclusion
The off-target degradation profile of a thalidomide-based molecule is a critical determinant of its therapeutic window. While "this compound" remains uncharacterized in the public domain, the extensive research on its parent molecule and related analogs provides a valuable framework for anticipating its potential liabilities. The distinct off-target profiles of thalidomide, lenalidomide, and pomalidomide underscore the profound impact of chemical structure on neosubstrate specificity. Researchers developing novel thalidomide derivatives are strongly encouraged to employ comprehensive proteomic profiling to thoroughly characterize their selectivity and guide the development of safer, more precise protein degraders.
References
Navigating Protein Degradation: A Comparative Guide to the In Vitro and In Vivo Efficacy of Thalidomide-Based PROTACs
Disclaimer: Specific experimental data for a Proteolysis Targeting Chimera (PROTAC) with the precise "Thalidomide-NH-amido-C2-NH2" linker is not publicly available. This guide provides a comprehensive comparison based on well-characterized, representative thalidomide-based PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, such as ARV-825 and dBET1. These examples are compared with traditional small-molecule BET inhibitors like JQ1 and OTX015 to illustrate the differential efficacy of degradation versus inhibition.
This guide is intended for researchers, scientists, and drug development professionals, offering an objective comparison of the in vitro and in vivo performance of thalidomide-based PROTACs against alternative therapeutic strategies. The content is supported by experimental data, detailed protocols, and visualizations to facilitate a deeper understanding of this therapeutic modality.
Mechanism of Action: Degradation vs. Inhibition
Thalidomide-based PROTACs represent a paradigm shift in pharmacology. Unlike traditional small-molecule inhibitors that simply block the active site of a target protein, PROTACs are bifunctional molecules that induce the complete removal of the protein from the cell.[1][2] They achieve this by hijacking the body's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).
A thalidomide-based PROTAC consists of three key components:
-
A "warhead" that binds to the target protein of interest (POI), in this case, BRD4.
-
A thalidomide-derived ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[3][]
-
A chemical linker that connects the two ligands.
This structure allows the PROTAC to act as a molecular bridge, bringing the target protein and the E3 ligase into close proximity.[3] This induced proximity leads to the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[3] The PROTAC is then released and can act catalytically to degrade multiple target protein molecules.[5]
In contrast, small-molecule inhibitors like JQ1 competitively bind to the acetyl-lysine binding pockets of BRD4's bromodomains, preventing its interaction with acetylated histones and subsequent gene transcription.[6] However, this inhibition is often reversible and may be incomplete, potentially leading to the development of resistance.[7]
Figure 1. Comparative mechanism of action: PROTAC-mediated degradation vs. small-molecule inhibition.
In Vitro Efficacy: PROTACs vs. Inhibitors
The catalytic nature of PROTACs often translates to superior potency in in vitro assays compared to their inhibitor counterparts. This is typically assessed by measuring the degradation of the target protein (DC50 and Dmax) and the resulting effect on cell viability (IC50).
Data Presentation
| Compound | Type | Cell Line | DC50 (nM) * | Dmax (%) | IC50 (nM) ** | Reference |
| ARV-825 | BRD4 PROTAC | THP-1 (AML) | ~1 | >95 | 4.6 | [6] |
| Kasumi-1 (AML) | 1.8 | >90 | 3.4 | [6] | ||
| dBET1 | BRD4 PROTAC | MV4;11 (AML) | <100 | >90 | 8 | [8] |
| ARV-771 | BRD4 PROTAC | 22Rv1 (Prostate) | <5 | >90 | ~5 | [9] |
| JQ1 | BET Inhibitor | THP-1 (AML) | N/A | N/A | 110 | [6] |
| Kasumi-1 (AML) | N/A | N/A | 196 | [6] | ||
| MV4;11 (AML) | N/A | N/A | 118 | [8] | ||
| OTX015 | BET Inhibitor | 22Rv1 (Prostate) | N/A | N/A | ~1000 | [9] |
*DC50: Concentration of the compound that results in 50% degradation of the target protein. **IC50: Concentration of the compound that inhibits cell growth by 50%.
In Vivo Efficacy: Superior Tumor Growth Inhibition with PROTACs
The enhanced potency observed in vitro often translates to superior efficacy in preclinical in vivo models. Thalidomide-based BRD4 PROTACs have demonstrated significant tumor growth inhibition and even tumor regression in various xenograft models.[1]
Data Presentation
| Compound | Cancer Model | Dosing | Efficacy Outcome | Reference |
| ARV-771 | 22Rv1 (Prostate Cancer) Xenograft | 10 mg/kg, s.c., daily | >80% knockdown of BRD4 and c-MYC in tumors. Significant tumor regression. | [10] |
| Mantle Cell Lymphoma Xenograft | Not specified | Greater survival improvement compared to OTX015. | [7] | |
| dBET1 | MV4;11 (AML) Xenograft | 50 mg/kg, i.p., daily | Delayed leukemia progression and prolonged survival. | [8] |
| OTX015 | Mantle Cell Lymphoma Xenograft | Not specified | Less effective in improving survival compared to ARV-771. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and critical evaluation of the presented data.
Protocol 1: In Vitro Protein Degradation Assay (Western Blot)
This protocol outlines the steps to determine the DC50 and Dmax of a PROTAC.
Figure 2. Experimental workflow for determining PROTAC-induced protein degradation via Western Blot.
Methodology:
-
Cell Seeding and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 24 hours).[11]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.[11]
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane. Block the membrane and incubate with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH). Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[5]
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities and normalize the target protein level to the loading control. Plot the percentage of protein degradation against the PROTAC concentration to determine the DC50 and Dmax values.[11]
Protocol 2: In Vivo Tumor Xenograft Efficacy Study
This protocol describes a general workflow for evaluating the anti-tumor efficacy of a thalidomide-based PROTAC in a mouse model.
Figure 3. General workflow for an in vivo xenograft efficacy study.
Methodology:
-
Animal Model and Cell Implantation: Use immunocompromised mice (e.g., NOD-SCID). Subcutaneously inject a suspension of human cancer cells (e.g., 22Rv1) into the flank of each mouse.[5]
-
Tumor Growth and Randomization: Allow tumors to grow to a specified volume (e.g., 150-200 mm³). Randomize mice into treatment groups (e.g., vehicle control, PROTAC, small-molecule inhibitor).[1]
-
Drug Administration: Prepare the PROTAC formulation (e.g., in a vehicle like 10% DMA, 10% Solutol HS 15, and 85% PBS) and administer it to the treatment group according to the study design (e.g., daily subcutaneous injection).[1][5]
-
Efficacy Assessment: Measure tumor volumes regularly using calipers and monitor the body weight of the mice as a measure of toxicity. Calculate Tumor Growth Inhibition (TGI) relative to the vehicle control group.[1][12]
-
Pharmacodynamic Analysis: At the end of the study, harvest tumors and analyze them by Western blot to confirm the in-tumor degradation of the target protein and downstream signaling molecules (e.g., c-MYC).[1][5]
Conclusion
The available data strongly indicate that thalidomide-based PROTACs offer a more potent and effective therapeutic strategy compared to traditional small-molecule inhibitors for targets like BRD4. By inducing the complete degradation of the target protein, PROTACs can achieve a more profound and sustained downstream effect, leading to superior anti-proliferative and pro-apoptotic activity in vitro and enhanced tumor growth inhibition in vivo.[1][6] While challenges in optimizing the drug-like properties of these larger molecules remain, the PROTAC modality opens up new avenues for targeting proteins previously considered "undruggable" and overcoming resistance to conventional therapies.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. BET protein proteolysis targeting chimera (PROTAC) exerts potent lethal activity against mantle cell lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Selective Target Protein Degradation via Phthalimide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Logistical Information for Handling Thalidomide-NH-amido-C2-NH2
Disclaimer: No specific Safety Data Sheet (SDS) for "Thalidomide-NH-amido-C2-NH2" was found. This guide is based on safety protocols for thalidomide (B1683933), its analogues, and general best practices for handling potent pharmaceutical compounds. A compound-specific risk assessment should be conducted before any handling. Researchers must adhere to all institutional and local regulations for hazardous waste disposal.
Given that this compound is an analogue of thalidomide, it should be handled with extreme caution, assuming it carries similar risks, including potential reproductive toxicity.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure when handling potent compounds like this compound. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol generation. Hoods or full-face pieces can offer high Assigned Protection Factors (APFs), potentially up to 1000.[1][2] |
| Reusable Half or Full-Facepiece Respirator | Use with appropriate particulate filters (P100/FFP3). A proper fit test must be conducted.[1] | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities but not recommended as primary protection for highly potent compounds.[1] Anyone unpacking hazardous drugs not in plastic containers should wear a respirator.[3] | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals.[1] |
| Body Protection | Disposable Coveralls | Choose coveralls made from materials like Tyvek® or microporous film to protect against chemical splashes and dust.[1][4] "Bunny suits" offer head-to-toe protection.[3] |
| Lab Coat | A dedicated lab coat, preferably disposable or professionally laundered, should be worn over personal clothing.[1] | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes.[1] A face shield can be worn over goggles for added protection against splashes of hazardous drugs or waste.[3] |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting.[1] |
Operational Plan
A systematic approach is crucial for safely handling potent compounds. The following step-by-step plan outlines the key phases of handling.
-
Preparation:
-
Obtain and review the Safety Data Sheet (SDS) for thalidomide and similar derivatives.[5]
-
Ensure all necessary PPE is available and in good condition.
-
Prepare the work area. It is recommended to use a containment system like a chemical fume hood or a glove box.
-
Have a pre-prepared spill kit appropriate for chemical hazards readily accessible.[1]
-
-
Handling and Solution Preparation:
-
Wear the appropriate PPE as detailed in the table above.
-
When weighing the compound, do so in a ventilated enclosure.
-
When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible.[1]
-
-
Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent.[1]
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container.[1]
-
Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE.[1]
-
Disposal Plan
Proper disposal of waste containing this compound is critical to prevent environmental contamination and accidental exposure.
-
Waste Segregation:
-
Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[5]
-
All contaminated materials, including gloves, coveralls, and cleaning materials, must be disposed of as hazardous waste.
-
-
Waste Containment:
-
Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area, away from incompatible materials.[5]
-
-
Documentation and Pickup:
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate: Non-essential personnel should leave the immediate area.[5]
-
Alert: Immediately alert others in the area.[1]
-
Ventilate: Ensure the area is well-ventilated.[5]
-
Contain: Use an absorbent material from a chemical spill kit to contain the spill, working from the outside in.[1][5]
-
Clean: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste.[5]
-
Decontaminate: Clean the spill area with an appropriate solvent or validated cleaning agent.[1][5] All materials used for spill cleanup must be disposed of as hazardous waste.[1]
Visual Workflow for Safe Handling and Disposal
Caption: Workflow for Safe Handling and Disposal of Potent Compounds.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
